HC2210
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-(4-nitrophenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5.C2H2O4/c20-18(21)13-3-1-12(2-4-13)17-9-7-16(8-10-17)11-14-5-6-15(24-14)19(22)23;3-1(4)2(5)6/h1-6H,7-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZNSKQKSWMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HC2210: A Promising Nitrofuranyl Piperazine Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC2210 is a novel nitrofuranyl piperazine (B1678402) compound identified from a whole-cell high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR) for inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1] Subsequent studies have demonstrated its potent activity against both drug-susceptible and multidrug-resistant strains of Mtb, as well as against the intrinsically drug-resistant non-tuberculous mycobacterium, Mycobacterium abscessus (Mab).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, with the chemical name 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate, is a member of the nitrofuranyl piperazine class of compounds.[2] The presence of the nitro group is crucial for its antimycobacterial activity, as it is a prodrug that requires reductive activation.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₄O₅ (oxalate salt form not specified in formula) | [2] |
| Chemical Name | 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate | [2] |
| Chemical Class | Nitrofuranyl piperazine | [1][2] |
| Parent Compound | Orally bioavailable and active against Mtb in infected mice | [2] |
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antimycobacterial effects.[1] The activation of this compound is dependent on the mycobacterial cofactor F420 machinery.[1][2]
Reductive Activation Pathway
The proposed mechanism of action involves the reduction of the nitro group on the furan (B31954) ring by a deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent reductases.[1][3] This reductive activation generates reactive nitrogen species that are toxic to the mycobacterial cell.
Caption: Reductive activation pathway of this compound.
Resistance Mechanisms
Spontaneous resistant mutants of Mtb against this compound have been isolated, providing insights into its mechanism of action.[1] Resistance mutations have been identified in genes associated with the cofactor F420 biosynthesis pathway.[2] In M. abscessus, resistance mutations in the glycerol (B35011) kinase gene (glpK) have also been selected for with this compound.[2][4]
Biological Activity
This compound has demonstrated potent in vitro activity against both Mtb and Mab, including multidrug-resistant clinical isolates.[1][2] It has also shown efficacy in a murine model of chronic TB infection.[1][5]
Table 2: In Vitro Activity of this compound
| Organism | Strain | Assay | Potency (EC₅₀/MIC) | Reference |
| Mycobacterium tuberculosis (Mtb) | H37Rv | Microplate Alamar Blue Assay | 50 nM (EC₅₀) | [1] |
| Mycobacterium abscessus (Mab) | ATCC 19977 | ~0.72 µM (EC₅₀) | [4][6] | |
| Multidrug-resistant Mtb clinical isolates | Various | Active | [2] | |
| Multidrug-resistant Mab clinical isolates | Various | Active | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Infection | Dosage | Route | Efficacy | Reference |
| Murine | Chronic M. tuberculosis | 75 mg/kg, once daily | Oral | ~1 log reduction in bacterial load | [6] |
Synergy with Other Antimycobacterial Drugs
This compound has been shown to synergize with several existing antimycobacterial drugs against M. abscessus, including bedaquiline, clarithromycin, and meropenem.[2][4]
Experimental Protocols
Determination of In Vitro Potency (EC₅₀)
A common method to determine the half-maximal effective concentration (EC₅₀) of this compound against mycobacteria is the Microplate Alamar Blue Assay (MABA).
References
- 1. journals.asm.org [journals.asm.org]
- 2. Defining the mechanism of action of the nitrofuranyl piperazine this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. researchgate.net [researchgate.net]
What is the molecular formula of HC2210?
No Publicly Available Data for the Molecular Formula of a Compound Identified as HC2210
Following a comprehensive search of publicly accessible chemical databases and scientific literature, no compound with the identifier "this compound" has been found. Consequently, its molecular formula and other related technical data are not available.
The identifier "this compound" does not correspond to any known chemical substance in standard chemical registries. Searches for this term have yielded results for unrelated commercial products, suggesting that "this compound" may be an internal or proprietary code, a product number, or a potential misnomer for a different compound.
Without a verifiable chemical structure or molecular formula, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the standard chemical identifier, such as a CAS Registry Number, IUPAC name, or a common name found in scientific literature.
Should "this compound" be a newly synthesized or proprietary compound, its details would likely be found in internal documentation or future publications from the originating research entity.
HC2210: A Novel Nitrofuran with Potent Anti-Tuberculosis Activity
A Technical Guide to the Mechanism of Action of HC2210 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel nitrofuran compound demonstrating significant promise as a therapeutic agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its metabolic activation, cellular targets, and the molecular basis of resistance. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols for key assays. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's anti-tubercular activity.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel therapeutics with unique mechanisms of action. This compound, a nitrofuran-containing compound, has been identified as a potent inhibitor of Mtb growth, exhibiting significant activity against both replicating and non-replicating persistent bacteria.[1] This guide synthesizes the current understanding of how this compound exerts its bactericidal effects on Mtb, providing a valuable resource for the tuberculosis research and drug development community.
Quantitative Efficacy of this compound
This compound has demonstrated potent in vitro and in vivo activity against M. tuberculosis. The following tables summarize the key quantitative data from preclinical evaluations.
| Parameter | Value | Comparison | Reference |
| EC50 against Mtb | 50 nM | >2x more potent than isoniazid; >12x more potent than pretomanid | [1] |
| In Vivo Efficacy (Murine Model of Chronic Tuberculosis) | |
| Animal Model | C57Bl/6 mice aerosol infected with Mtb Erdman |
| Treatment Regimen | 75 mg/kg daily oral dose, 5 days per week for 4 weeks |
| Outcome | 1.1-log CFU reduction in the lungs; 1.2-log CFU reduction in the spleens compared to vehicle control |
| Reference | [1] |
Mechanism of Action: A Two-Pronged Approach
The anti-tubercular activity of this compound is multifaceted, involving a bioreductive activation process and subsequent disruption of key metabolic pathways.
F420-Dependent Bioreductive Activation
Similar to other nitro-containing drugs like pretomanid, this compound is a prodrug that requires activation within the mycobacterial cell. This activation is dependent on the F420 bioreductive system.[1] The F420 cofactor, a deazaflavin derivative, is a key component of redox reactions in mycobacteria. A specific F420-dependent nitroreductase is responsible for the reduction of the nitro group on this compound, leading to the formation of reactive nitrogen species that are toxic to the bacterium.
Disruption of Glycerol (B35011) Metabolism and Other Pathways
Evidence from the isolation of spontaneous this compound-resistant mutants points to the involvement of glycerol metabolism in the drug's mechanism of action. Mutations in the glpK gene, which encodes for glycerol kinase, have been identified in resistant strains.[2] Glycerol kinase is the first enzyme in the glycerol catabolism pathway, responsible for phosphorylating glycerol to glycerol-3-phosphate. The precise link between GlpK and this compound's activity is still under investigation, but it is hypothesized that the disruption of glycerol metabolism may sensitize the bacteria to the effects of the activated drug or that GlpK may play a role in the activation process itself.
Furthermore, transcriptional profiling of Mtb treated with this compound reveals modulation of genes associated with oxidative stress and lipid metabolism, suggesting a broader impact on cellular homeostasis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis can be determined using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) solution (0.02% in sterile water)
Protocol:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5. Dilute the inoculum 1:100 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Seal the plate and incubate at 37°C for 7-10 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.
Isolation of Spontaneous Resistant Mutants
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
Protocol:
-
Grow a large culture of M. tuberculosis H37Rv in 7H9 broth to a high density (OD600 > 1.0).
-
Plate approximately 10^8 to 10^9 colony-forming units (CFUs) onto 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Colonies that appear on the drug-containing plates are considered potential resistant mutants.
-
Isolate individual colonies and re-streak them on both drug-free and drug-containing plates to confirm the resistance phenotype.
-
Genomic DNA from confirmed resistant mutants can then be extracted for whole-genome sequencing to identify resistance-conferring mutations.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
Materials:
-
C57Bl/6 mice
-
M. tuberculosis Erdman strain
-
Aerosol exposure system
-
This compound formulation for oral gavage
Protocol:
-
Infect C57Bl/6 mice via the aerosol route with a low dose of M. tuberculosis Erdman to establish a chronic infection.
-
At 39 days post-infection, begin treatment with this compound.
-
Administer this compound orally at a dose of 75 mg/kg, 5 days per week, for 4 weeks. A vehicle control group should be included.
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).
-
Compare the CFU counts between the this compound-treated and vehicle control groups to assess the in vivo efficacy of the compound.
Transcriptional Profiling (RNA-Seq)
Materials:
-
M. tuberculosis cultures treated with this compound (at MIC) and a DMSO control.
-
RNA extraction kit (e.g., TRIzol-based method)
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Expose mid-log phase cultures of M. tuberculosis to this compound at its MIC for a defined period (e.g., 6, 12, or 24 hours). Include a DMSO-treated control.
-
Harvest the bacterial cells and immediately lyse them in an appropriate reagent (e.g., TRIzol) to preserve the RNA integrity.
-
Extract total RNA following the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.
-
Deplete the rRNA from the total RNA sample to enrich for messenger RNA (mRNA).
-
Prepare sequencing libraries from the rRNA-depleted RNA. This typically involves fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control samples. This involves mapping the reads to the M. tuberculosis reference genome, quantifying gene expression levels, and performing statistical analysis.
Conclusion
This compound is a promising new anti-tuberculosis agent with a distinct mechanism of action that involves F420-dependent bioreductive activation and subsequent disruption of essential metabolic pathways, including glycerol and lipid metabolism. Its potent in vitro and in vivo efficacy, coupled with a low propensity for the development of high-level resistance, makes it an attractive candidate for further development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and the development of next-generation anti-tubercular drugs.
References
HC2210: A Prodrug Targeting Mycobacterial Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: HC2210 is a promising nitrofuran-based antibacterial agent demonstrating potent activity against Mycobacterium tuberculosis and Mycobacterium abscessus. A critical aspect of its mechanism of action is its nature as a prodrug, requiring bioreductive activation within the target mycobacteria to exert its therapeutic effect. This technical guide provides a comprehensive overview of the evidence supporting the prodrug characteristics of this compound, detailing its activation pathway, the experimental methodologies used for its characterization, and its quantitative performance metrics.
Introduction: The Prodrug Nature of this compound
This compound is a nitrofuranyl piperazine (B1678402) compound that has emerged from high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth.[1] Its classification as a prodrug is central to its selective toxicity against mycobacteria. The activation of this compound is dependent on the unique physiology of these bacteria, specifically the presence of the cofactor F420 and its associated enzymatic machinery. This dependence on intracellular activation minimizes off-target effects and contributes to the compound's therapeutic window.
The F420-Dependent Bioactivation Pathway of this compound
The conversion of the inactive this compound prodrug into its active, cytotoxic form is a multi-step process initiated by the mycobacterial F420-dependent nitroreductase system.
-
Cofactor F420: A deazaflavin derivative, cofactor F420 is a key player in the redox reactions within various actinobacteria, including Mycobacterium species.
-
Deazaflavin-Dependent Nitroreductase (Ddn): This F420-dependent enzyme is the primary catalyst for the reductive activation of this compound.[1] It is proposed that other F420-dependent reductases may also contribute to this process.[1]
-
Reductive Activation: In the presence of reduced cofactor F420 (F420H2), Ddn reduces the nitro group of this compound. This enzymatic reduction is a critical step, as mutants lacking a functional F420 system exhibit resistance to the compound.
-
Generation of Reactive Nitrogen Species (RNS): The reduction of the nitroaromatic moiety of this compound leads to the formation of highly reactive nitrogen species (RNS), such as nitric oxide (NO).[2] These RNS are the ultimate effectors of the drug's antibacterial activity.
-
Downstream Effects: The generated RNS induce a cascade of cytotoxic effects within the mycobacterial cell, including damage to DNA, proteins, and lipids, ultimately leading to cell death.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data.
| Parameter | Organism/Model | Value | Reference |
| EC50 | Mycobacterium tuberculosis | 50 nM | [3] |
| In vivo Efficacy | Murine model of chronic tuberculosis | 1.1-log CFU reduction in lungs, 1.2-log CFU reduction in spleens (75 mg/kg, oral, 5 days/week for 4 weeks) | [3] |
Experimental Protocols for Prodrug Characterization
The confirmation of this compound as a prodrug relies on a series of well-established experimental methodologies.
Generation and Analysis of Resistant Mutants
This protocol is designed to isolate and characterize mutants of Mycobacterium species that are resistant to this compound, thereby identifying the genes involved in its activation.
Workflow:
Detailed Steps:
-
Culture Preparation: Grow a culture of wild-type Mycobacterium tuberculosis or Mycobacterium smegmatis to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC).
-
Plating for Resistance Selection: Plate a high density of the bacterial culture onto solid medium (e.g., Middlebrook 7H10 agar) containing a selective concentration of this compound. The concentration should be sufficient to inhibit the growth of the wild-type strain.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for several weeks, monitoring for the appearance of resistant colonies.
-
Isolation and Propagation: Pick individual resistant colonies and propagate them in liquid medium containing this compound to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates.
-
Whole Genome Sequencing (WGS): Perform WGS on the genomic DNA of the resistant mutants and the parental wild-type strain.
-
Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations in genes encoding the F420 biosynthesis pathway or nitroreductases are indicative of their role in this compound activation.
In Vitro Nitroreductase Activity Assay
This assay directly measures the ability of a purified nitroreductase enzyme, such as Ddn, to reduce this compound in the presence of its cofactor, F420.
Principle: The assay monitors the oxidation of the reduced cofactor F420H2 to F420, which can be measured spectrophotometrically.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Purify the recombinant Ddn enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Generate reduced F420 (F420H2) enzymatically using F420-dependent glucose-6-phosphate dehydrogenase (FGD1).
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).
-
-
Assay Setup: In a microplate or cuvette, combine the reaction buffer, a known concentration of F420H2, and the purified Ddn enzyme.
-
Initiation of Reaction: Initiate the reaction by adding this compound to the mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 420 nm, which corresponds to the oxidation of F420H2 to F420.
-
Data Analysis: Calculate the rate of F420H2 oxidation. Perform control experiments without the enzyme or without this compound to ensure the observed activity is specific.
Conclusion
The collective evidence strongly supports the classification of this compound as a prodrug. Its activation is contingent upon the mycobacterial F420-dependent nitroreductase system, a pathway absent in mammalian cells, which provides a basis for its selective toxicity. The generation of reactive nitrogen species following this activation is the key mechanism of its potent antimycobacterial activity. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of other novel prodrugs targeting infectious diseases.
References
The Pivotal Role of Cofactor F420 in the Bioactivation of Nitroimidazole Prodrugs: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the activation of the nitroimidazole-class antitubercular prodrugs, pretomanid (B1679085) and delamanid (B1670213), by the cofactor F420-dependent enzymatic pathway in Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tuberculosis and the development of novel therapeutics.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Pretomanid and delamanid are nitroimidazole prodrugs that have demonstrated significant efficacy against both replicating and non-replicating tubercle bacilli.[1] Their mechanism of action is contingent on bioreductive activation within the mycobacterial cell, a process mediated by a unique enzymatic system dependent on the deazaflavin cofactor F420.[2][3] Understanding the intricacies of this activation pathway is paramount for optimizing current therapies, overcoming resistance, and designing next-generation antitubercular agents.
Cofactor F420 is a redox-active molecule structurally similar to flavin mononucleotide (FMN) but functionally more analogous to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[4] It serves as a low-potential hydride carrier in a variety of metabolic pathways in archaea and bacteria, including methanogenesis and the biosynthesis of secondary metabolites.[4] In M. tuberculosis, the F420 system plays a critical role in the bioactivation of pretomanid and delamanid, converting these inert prodrugs into their active, bactericidal forms.
The F420-Dependent Activation Pathway of Pretomanid and Delamanid
The activation of pretomanid and delamanid is a multi-step process involving several key enzymes and the cofactor F420. The central components of this pathway are the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1) and the deazaflavin-dependent nitroreductase (Ddn).
Signaling Pathway for Prodrug Activation:
Caption: F420-dependent activation of nitroimidazole prodrugs.
The process begins with the reduction of the oxidized form of cofactor F420 by Fgd1, which concurrently oxidizes glucose-6-phosphate to 6-phosphogluconolactone. The resulting reduced cofactor, F420H2, then serves as a hydride donor for the Ddn enzyme. Ddn, in turn, catalyzes the reductive activation of the nitroimidazole prodrugs, pretomanid and delamanid. This activation generates reactive nitrogen species and other active metabolites that exert their bactericidal effects through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning. Resistance to these drugs can arise from mutations in the genes encoding Ddn (ddn), Fgd1 (fgd1), or enzymes involved in the biosynthesis of F420, such as FbiA, FbiB, and FbiC.
Quantitative Data
The following tables summarize key quantitative data related to the activity of pretomanid, delamanid, and the enzymes involved in their activation.
Table 1: In Vitro Activity of Pretomanid and Delamanid against M. tuberculosis
| Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Pretomanid | 0.012 - 0.200 | Not Reported | Not Reported | |
| Delamanid | 0.001 - 0.024 | 0.004 | 0.012 |
Table 2: Kinetic Parameters of F420-Dependent Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Ddn (M. tuberculosis) | F420H2 | 25.7 - 28.7 | Not Reported | Not Reported | |
| Rh-FGD1 (R. jostii) | F420 | 3.8 | Not Reported | Not Reported | |
| Rh-FGD1 (R. jostii) | Glucose-6-Phosphate | 310 | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of F420-dependent prodrug activation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of pretomanid and delamanid against M. tuberculosis can be determined using the agar (B569324) proportion method or broth microdilution assays.
Protocol: Broth Microdilution Assay
-
Prepare a serial two-fold dilution of the test compound (pretomanid or delamanid) in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 105 CFU/mL.
-
Include a drug-free control well and a sterile control well.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest concentration of the drug that inhibits visible growth. Alternatively, a resazurin-based assay can be used for a colorimetric or fluorometric readout.
F420-Dependent Glucose-6-Phosphate Dehydrogenase (Fgd1) Activity Assay
The activity of Fgd1 is monitored spectrophotometrically by following the reduction of F420.
Protocol: Spectrophotometric Assay for Fgd1 Activity
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM glucose-6-phosphate, and 20 µM F420.
-
Initiate the reaction by adding purified Fgd1 enzyme to a final concentration of 100 nM.
-
Monitor the decrease in absorbance at 420 nm (ε420 = 41.4 mM-1cm-1) at 25°C using a spectrophotometer.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
Deazaflavin-Dependent Nitroreductase (Ddn) Activity Assay
The activity of Ddn is determined by monitoring the oxidation of F420H2 in the presence of the prodrug substrate.
Protocol: Spectrophotometric Assay for Ddn Activity
-
Prepare reduced F420 (F420H2) by incubating F420 with Fgd1 and an excess of glucose-6-phosphate until the absorbance at 420 nm disappears.
-
Prepare a reaction mixture in a final volume of 100 µL containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM F420H2, and 50 µM pretomanid or delamanid.
-
Initiate the reaction by adding purified Ddn enzyme to a final concentration of 1 µM.
-
Monitor the increase in absorbance at 400 nm (isosbestic point for oxidized F420, ε400 = 25.7 mM-1cm-1) at 25°C.
-
Include control reactions without the enzyme and without the prodrug.
HPLC Analysis of Cofactor F420
The different forms of cofactor F420 can be separated and quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.
Protocol: HPLC Analysis of F420
-
Extract cofactor F420 from mycobacterial cell lysates using a solid-phase extraction (SPE) method.
-
Perform chromatographic separation on a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of buffer A (e.g., aqueous ammonium (B1175870) acetate) and buffer B (e.g., methanol).
-
Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.
-
Quantify the different polyglutamated forms of F420 by comparing the peak areas to those of known standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of a specific amino acid residue in Ddn activity using site-directed mutagenesis.
Caption: Workflow for functional analysis of a Ddn mutant.
Conclusion
The F420-dependent bioactivation of pretomanid and delamanid represents a crucial pathway for the efficacy of these important antitubercular drugs. A thorough understanding of the enzymes, cofactor, and mechanisms involved is essential for the continued development of effective treatments for multidrug-resistant tuberculosis. The data and protocols presented in this guide provide a valuable resource for researchers in this field, facilitating further investigation into this unique and vital metabolic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction of Cofactor F420 for Analysis of Polyglutamate Tail Length from Methanogenic Pure Cultures and Environmental Samples [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Cofactor F420: an expanded view of its distribution, biosynthesis and roles in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]
The HC2210 Designation: Unveiling a Landscaping Tool, Not a Novel Compound
Initial investigations into the discovery and origin of the "HC2210 compound" have revealed a case of mistaken identity. The designation this compound does not refer to a chemical entity within the scientific or pharmaceutical landscape but instead corresponds to a commercially available gas-powered hedge trimmer manufactured by ECHO.[1][2][3][4][5] This in-depth guide clarifies the nature of this compound and provides a technical overview of the actual product.
Contrary to the initial query, extensive searches of chemical and biological databases, as well as the broader scientific literature, yielded no references to a compound designated this compound. All credible search results consistently identify this compound as a model number for a piece of landscaping equipment.[1][2][3][4][5]
Technical Specifications of the ECHO this compound Hedge Trimmer
For the benefit of researchers and professionals who may have been misled by the "compound" designation, the following tables summarize the quantitative data and technical specifications of the ECHO this compound hedge trimmer.
Engine and Performance
| Feature | Specification |
| Engine Displacement | 21.2 cc[1][2][3][4] |
| Engine Type | Professional-grade, 2-stroke[1][2][3] |
| Starting System | i-30™ starting system[1][3] |
| Fuel Capacity | 12.5 fl. oz. (approximately 370 ml)[1][3] |
Cutting System
| Feature | Specification |
| Blade Length | 22 inches[1][2][3][4] |
| Blade Type | Double-sided, double-reciprocating RazorEdge® blades[1][3] |
| Blade Material | Cored-out blades with an aluminum U-channel support bar[2][5] |
Physical Characteristics
| Feature | Specification |
| Dry Weight | 11 lbs (approximately 5 kg)[1] |
| Handle | 3-position, 180-degree rotating rear handle[2][3] |
Logical Workflow: From Misidentification to Clarification
The following workflow diagram illustrates the process that led from the initial query about the "this compound compound" to the clarification of its true identity.
Caption: Logical workflow from the initial query to the final clarification.
References
- 1. HC-2210 Gas Hedge Trimmer | Lightweight, Double-Sided Blade | ECHO Canada | echo.ca [echo.ca]
- 2. New Echo HC-2210 | Power Equipment in Cherry Creek NY | Orange [rodgersandsons.com]
- 3. HC-2210 Hedge Trimmer with 22" Blades | ECHO [echo-usa.com]
- 4. homedepot.com [homedepot.com]
- 5. rrproducts.com [rrproducts.com]
HC2210: A Technical Guide to a Novel Nitrofuranyl Piperazine Benzene-Based Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC2210 is a novel, potent nitrofuranyl piperazine (B1678402) benzene-based compound identified as a promising anti-tuberculosis (TB) agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of new anti-TB therapeutics.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel therapeutics with unique mechanisms of action.[3] Nitroaromatic compounds, including nitrofurans, have shown considerable promise as antitubercular agents.[1][4] this compound belongs to a class of nitrofuranyl methyl piperazines that have demonstrated potent activity against both replicating and non-replicating Mtb. This document details the scientific foundation of this compound and its potential as a next-generation anti-TB drug candidate.
Synthesis and Physicochemical Properties
This compound is part of a series of nitrofuranyl methyl piperazine analogues. The general synthesis strategy involves the reductive amination of 5-nitrofuraldehyde with an appropriate 4-substituted piperazine.
General Synthesis Protocol
The synthesis of the nitrofuranyl methyl piperazine scaffold is achieved through a reductive amination reaction. A solution of 5-nitrofuraldehyde and a substituted piperazine in a suitable solvent (e.g., dichloromethane) is treated with a reducing agent, such as sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature until completion. The crude product is then purified using column chromatography to yield the desired nitrofuranyl methyl piperazine derivative.
Mechanism of Action
This compound is a prodrug that requires reductive activation within the mycobacterial cell to exert its bactericidal effects.
Bioactivation Pathway
The activation of this compound is dependent on the mycobacterial cofactor F420 and its associated enzymes. Unlike some other nitroaromatic drugs that rely solely on the deazaflavin-dependent nitroreductase (Ddn), this compound's activation involves Ddn and potentially another F420-dependent reductase. This reductive activation generates reactive nitrogen species that are thought to damage bacterial DNA and other essential macromolecules, leading to cell death.
Biological Activity and Efficacy
This compound and related compounds have demonstrated potent in vitro activity against various strains of M. tuberculosis.
In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro potency. The MIC for this compound and its analogues was determined using the microbroth dilution method.
Table 1: In Vitro Activity of Selected Nitrofuranyl Methyl Piperazines against M. tuberculosis
| Compound | MIC against H37Rv (μM) | MIC against Rifampicin-Resistant Mtb (μM) | MIC against MDR Mtb (μM) |
| 14f | 0.0072 | 0.072 | 0.029 |
| 14h | 0.029 | 0.29 | 0.14 |
| 14k | 0.014 | 0.14 | 0.072 |
| 15 | 0.029 | 0.29 | 0.14 |
| 16g | 0.014 | 0.14 | 0.072 |
Data extracted from Singh et al. (2015).
In Vivo Efficacy
In a pilot study using a chronic murine TB infection model, this compound was shown to be orally bioavailable and effective in reducing the bacterial load in the lungs by approximately 1 log.
Experimental Protocols
In Vitro Anti-TB Activity Assay (Microbroth Dilution)
-
Bacterial Culture : M. tuberculosis H37Rv (ATCC27294) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation : Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microtiter plates.
-
Inoculation : A standardized inoculum of Mtb is added to each well of the microtiter plates containing the serially diluted compounds.
-
Incubation : The plates are incubated at 37°C for a specified period (typically 7-14 days).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits 90% of the visible growth of Mtb. Visual inspection or a colorimetric method (e.g., using resazurin) can be used to determine growth inhibition.
Cytotoxicity Assay
-
Cell Culture : A human cell line, such as HepG2 (human liver cancer cell line), is cultured in appropriate media.
-
Compound Exposure : The cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.
-
Incubation : The plates are incubated for a specified time (e.g., 48-72 hours).
-
Viability Assessment : Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.
Conclusion
This compound represents a promising new lead in the fight against tuberculosis. Its potent activity against drug-sensitive and drug-resistant Mtb, coupled with a distinct mechanism of action, makes it a valuable candidate for further preclinical and clinical development. The data presented in this guide underscore the potential of the nitrofuranyl piperazine scaffold in the design of novel anti-TB agents. Further studies are warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound.
References
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Initial High-Throughput Screening for Novel Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the initial high-throughput screening (HTS) campaign for a novel kinase inhibitor, herein referred to as CMPD-X , targeting a fictitious serine/threonine kinase, Kinase-Y , implicated in oncogenesis. The information presented is intended to be illustrative of a typical HTS workflow and data analysis process.
Introduction
Kinase-Y has been identified as a critical node in a signaling pathway that promotes cell proliferation and survival in certain cancer types. Inhibition of Kinase-Y presents a promising therapeutic strategy. This guide details the primary screening efforts to identify and characterize small molecule inhibitors of Kinase-Y from a large compound library. The primary assay employed was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, selected for its robustness, sensitivity, and amenability to automation.
High-Throughput Screening Data
A library of 100,000 diverse, drug-like small molecules was screened at a single concentration of 10 µM. The primary screening results are summarized below.
| Parameter | Value | Description |
| Total Compounds Screened | 100,000 | The total number of unique chemical entities tested. |
| Screening Concentration | 10 µM | The final concentration of each compound in the assay. |
| Primary Hit Rate | 0.5% | The percentage of compounds that met the primary hit criteria. |
| Number of Primary Hits | 500 | The absolute number of compounds identified in the primary screen. |
| Confirmed Hits | 250 | The number of primary hits that were re-confirmed upon re-testing. |
| Hit Confirmation Rate | 50% | The percentage of primary hits that showed reproducible activity. |
Experimental Protocols
3.1. Kinase-Y TR-FRET Assay Protocol
This assay measures the phosphorylation of a substrate peptide by Kinase-Y.
-
Materials:
-
Recombinant Human Kinase-Y (Active)
-
Biotinylated Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black plates
-
-
Procedure:
-
2.5 µL of compound solution (or DMSO for controls) was dispensed into the assay plates.
-
5 µL of Kinase-Y enzyme solution (2 nM final concentration) was added to each well.
-
The plate was incubated for 15 minutes at room temperature.
-
2.5 µL of a substrate/ATP mixture (500 nM substrate, 10 µM ATP final concentrations) was added to initiate the reaction.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
5 µL of detection mix (1 nM Europium-labeled antibody, 10 nM Streptavidin-APC) in stop buffer (50 mM HEPES, pH 7.5, 50 mM EDTA) was added to each well.
-
The plate was incubated for 60 minutes at room temperature, protected from light.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm was calculated.
-
Percent inhibition was calculated relative to high (no enzyme) and low (DMSO) controls.
-
A Z'-factor was calculated for each plate to assess assay quality.
-
Visualizations
4.1. Signaling Pathway
The following diagram illustrates the hypothetical signaling cascade involving Kinase-Y.
4.2. Experimental Workflow
The high-throughput screening workflow is depicted in the following diagram.
4.3. Hit Triage Logic
The decision-making process for advancing hits is outlined below.
No Publicly Available Data on HC2210's Effect on Oxidative Stress and Lipid Metabolism
A comprehensive search of publicly available scientific literature and research databases has yielded no information on a compound designated as "HC2210" and its effects on oxidative stress and lipid metabolism in any biological system, including any model referred to as "Mab."
The query for an in-depth technical guide or whitepaper on this topic cannot be fulfilled due to the absence of foundational research data. The terms "this compound" and "Mab" do not correspond to any known chemical compound or biological model system in the context of publicly accessible scientific investigation.
Searches for "this compound" primarily identify it as a model number for commercial power equipment, unrelated to biochemical research. Furthermore, while extensive literature exists on the topics of oxidative stress and lipid metabolism in various contexts—such as in monoclonal antibody (mAb) producing cell lines like Chinese Hamster Ovary (CHO) cells—none of these studies mention or investigate a compound named this compound.
It is possible that "this compound" is a proprietary, internal designation for a compound not yet disclosed in public research, a novel substance pending publication, or a typographical error. Without access to primary or published data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or proprietary databases if "this compound" is an internal code. If the designation is from a third-party source, verifying the correct nomenclature is recommended.
A Technical Guide to the Bioreductive Activation of HC2210: The Role of Deazaflavin-Dependent Nitroreductase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. Nitro-containing compounds, which act as prodrugs requiring bioreductive activation, are a promising class of anti-tubercular agents. This guide provides an in-depth analysis of the activation mechanism of HC2210, a nitrofuran-based compound with potent activity against both Mtb and Mycobacterium abscessus. While the activation of similar nitroimidazole prodrugs like pretomanid (B1679085) is exclusively dependent on the deazaflavin-dependent nitroreductase (Ddn), this document elucidates the distinct and more complex mechanism of this compound. Genetic and microbiological data reveal that this compound activation is contingent upon the mycobacterial cofactor F420 machinery but only partially dependent on the Ddn enzyme. Evidence strongly suggests the involvement of at least one other F420-dependent reductase, highlighting a divergent activation pathway that differentiates this compound from other nitro-aromatic drugs and presents new avenues for therapeutic development.
Introduction: The Prodrug Activation Strategy in Mycobacteria
Prodrugs are inactive compounds that undergo metabolic conversion within the target organism to exert their therapeutic effect. This strategy is particularly effective against M. tuberculosis, which possesses unique enzymatic pathways absent in humans. One such pathway involves the cofactor F420, a deazaflavin analogue functionally similar to nicotinamide (B372718) coenzymes.[1][2] The F420-dependent enzymatic system is crucial for the activation of several bicyclic nitroimidazole drugs, including the FDA-approved pretomanid.[2] These compounds are reduced by the deazaflavin-dependent nitroreductase (Ddn), encoded by the gene Rv3547, leading to the release of reactive nitrogen species that are lethal to the bacteria.[1][3]
Recent high-throughput screening has identified a new series of nitrofuran-based compounds, including this compound, with potent antimycobacterial properties.[4][5] Understanding the precise activation mechanism of these novel agents is critical for optimizing their development and overcoming potential resistance.
The F420-Ddn System: Key Components
The activation machinery for these prodrugs comprises several key components:
-
Cofactor F420: A low-potential two-electron carrier essential for the reduction reaction. Its biosynthesis is managed by proteins encoded by the fbiA, fbiB, and fbiC genes.[2][6]
-
F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD1): This enzyme, encoded by fgd1, is responsible for reducing oxidized F420 to its active, reduced form, F420H2.[1][2]
-
Deazaflavin-Dependent Nitroreductase (Ddn): The primary enzyme that utilizes F420H2 to reduce the nitro group on prodrugs like pretomanid, initiating their conversion into cytotoxic agents.[1][7]
This compound Activation: A Divergent Mechanism
While this compound is a nitro-containing prodrug, its activation pathway shows a critical distinction from that of pretomanid. Experimental evidence from studies with spontaneous resistant mutants of M. tuberculosis demonstrates that while the F420 machinery is essential, Ddn is only partially responsible for its activation.
Essential Role of Cofactor F420
Forward genetic selection for mutants resistant to high concentrations of this compound consistently identifies mutations in genes associated with the cofactor F420 pathway.[4][8] As shown in the data below, mutants with disruptions in the fgd1 gene, which is essential for regenerating the reduced F420H2 cofactor, exhibit a complete loss of susceptibility to this compound, confirming the drug's dependence on this pathway.[4]
Partial Dependence on Ddn
In contrast to the absolute requirement for Ddn in pretomanid activation, mutants with disruptions in the ddn gene show only partial resistance to this compound.[4] This crucial finding implies that while Ddn contributes to the activation of this compound, it is not the sole enzyme responsible. This suggests the presence of a second, as-yet-unidentified F420-dependent reductase that can also metabolize this compound.[4][5][7] This dual-activation pathway may offer an advantage in overcoming resistance mechanisms that target a single enzyme.
The proposed activation pathway for this compound is visualized in the signaling diagram below.
Figure 1: Proposed signaling pathway for the bioreductive activation of this compound.
Quantitative Data Analysis
The partial dependence of this compound on Ddn is quantitatively supported by minimum inhibitory concentration (MIC) assays against various Mtb mutant strains.
| Compound | Mtb Strain | Genotype | MIC (µM) | Resistance Level |
| This compound | H37Rv | Wild-Type | ~0.05 | - |
| Mutant 1 | fgd1 | > 10 | Full Resistance | |
| Mutant 2 | ddn | ~0.8 | Partial Resistance (~16-fold) | |
| Pretomanid | H37Rv | Wild-Type | ~0.1 | - |
| Mutant 1 | fgd1 | > 20 | Full Resistance | |
| Mutant 2 | ddn | > 20 | Full Resistance | |
| Table 1: Comparative MIC data for this compound and Pretomanid against M. tuberculosis strains. Data is representative of findings reported in the literature.[4] |
While specific kinetic data for the interaction between Ddn and this compound is not yet available, the enzyme's activity with other nitro-aromatic substrates has been characterized and provides a baseline for its function.
| Substrate | kcat (min⁻¹) |
| PA-824 (Pretomanid) | 4.7 |
| (S)-CGI-17341 | 2.4 |
| (R)-CGI-17341 | 2.2 |
| Menadione | 17.7 |
| Plumbagin | 5.03 |
| Table 2: Kinetic turnover rates (kcat) of purified Ddn with various substrates.[9] |
Key Experimental Protocols
The elucidation of the this compound activation mechanism relies on a combination of microbiological and genetic techniques.
Protocol 1: Isolation of Resistant Mutants
This forward genetics approach is fundamental to identifying the genes involved in a drug's mechanism of action.
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in a suitable broth medium (e.g., 7H9 with supplements).
-
Plating: Plate a high density of bacterial cells (~10⁸ to 10⁹ CFUs) onto solid agar (B569324) plates (e.g., 7H10) containing this compound at concentrations 5-10 times the MIC.
-
Incubation: Incubate plates at 37°C for 3-4 weeks to allow for the emergence of spontaneous resistant colonies.
-
Confirmation: Isolate individual colonies and re-test their resistance by determining the MIC to confirm the phenotype.
-
Genomic Analysis: Extract genomic DNA from confirmed resistant mutants for whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in candidate genes like ddn, fgd1, or other F420-related loci.[4][8]
References
- 1. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Prodrug Strategies for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Defining the mechanism of action of the nitrofuranyl piperazine this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Methodological & Application
Application Notes: In Vitro Potency of HC2210 Against Mycobacterium tuberculosis
For Research Use Only.
Introduction
HC2210 is a novel nitrofuran-based compound demonstrating potent in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] This document provides detailed application notes and protocols for assessing the in vitro potency of this compound against various Mtb strains, including drug-sensitive and drug-resistant isolates. The provided methodologies are intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.
This compound exhibits an impressive half-maximal effective concentration (EC50) of 50 nM against Mtb, positioning it as a highly potent compound, more so than established drugs like isoniazid (B1672263) and pretomanid.[2] A key feature of this compound is its mechanism of action, which is dependent on the F420 bioreductive activation system within the mycobacterium.[1][2] This prodrug requires activation by the deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent reductases to exert its bactericidal effects.[3] Furthermore, this compound has shown significant activity against non-replicating persistent Mtb, a crucial attribute for a candidate drug aiming to shorten treatment duration and prevent relapse.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various mycobacterial strains. Minimum Inhibitory Concentration (MIC) is a key metric for assessing the in vitro efficacy of an antimicrobial agent and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Mtb Strain | MIC (μM) | Assay Method |
| This compound | Mtb H37Rv | Not explicitly stated in provided search results; EC50 is 0.05 μM. Further testing is required to establish a precise MIC value. | Microplate Alamar Blue Assay (MABA) |
| This compound | Mtb MDR strains | Data not available in search results. Testing against a panel of MDR strains is recommended. | MABA |
| This compound | Mtb XDR strains | Data not available in search results. Testing against a panel of XDR strains is recommended. | MABA |
| This compound | M. abscessus | Potent activity reported. | Broth microdilution |
| Isoniazid | Mtb H37Rv | ~0.22 - 0.45 | MABA |
| Pretomanid | Mtb H37Rv | >12 times less potent than this compound. | MABA |
Note: The provided data is based on available research. It is highly recommended that researchers determine the MIC of this compound against their specific Mtb strains of interest using the protocols outlined below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a colorimetric method for determining the MIC of this compound against Mtb. The assay relies on the reduction of the blue indicator dye, resazurin (B115843) (Alamar Blue), to the pink and fluorescent resorufin (B1680543) by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates (clear, flat-bottom)
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Parafilm
Protocol:
-
Preparation of Mtb Inoculum:
-
Culture Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in 7H9 broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform 2-fold serial dilutions across the plate, leaving the last column as a drug-free control.
-
Inoculate all wells (except for a media-only control) with 100 µL of the final Mtb inoculum. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plate with Parafilm to prevent evaporation.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Reseal the plate and incubate at 37°C for an additional 24 hours.
-
-
Reading and Interpretation of Results:
-
Visually inspect the wells for a color change.
-
Blue color: No bacterial growth.
-
Pink color: Bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Intracellular Mtb Growth Inhibition Assay
This protocol is designed to assess the activity of this compound against Mtb residing within macrophages, which is more representative of the in vivo environment. This assay utilizes a human monocytic cell line, such as THP-1, and a reporter Mtb strain (e.g., expressing luciferase or GFP) for ease of quantification.
Materials:
-
THP-1 human monocytic cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Reporter strain of M. tuberculosis H37Rv (e.g., expressing luciferase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well opaque white plates (for luciferase assay)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells into a 96-well opaque white plate at a density of 5 x 10^4 cells per well in RPMI 1640 medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 20 ng/mL.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with fresh RPMI 1640 medium.
-
Infect the macrophages with the luciferase-expressing Mtb H37Rv at a multiplicity of infection (MOI) of 1:1.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Remove the extracellular bacteria by washing the cells three times with fresh medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the compound dilutions to the infected macrophages. Include a drug-free control (DMSO vehicle) and an uninfected control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Intracellular Growth:
-
After incubation, lyse the macrophages using a cell lysis buffer compatible with the luciferase assay system.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the number of viable intracellular bacteria.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the drug-free control.
-
Determine the EC50 value, which is the concentration of this compound that inhibits 50% of intracellular Mtb growth.
-
Visualizations
Caption: F420-dependent activation of this compound in M. tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the intracellular Mtb growth inhibition assay.
References
- 1. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining the EC50 of HC2210 for Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus is an emerging, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, posing a significant challenge to clinicians. The development of novel therapeutics is critical. HC2210, a nitrofuranyl piperazine (B1678402) compound, has demonstrated potent activity against M. abscessus.[1][2] This document provides detailed application notes and protocols for determining the half-maximal effective concentration (EC50) of this compound against M. abscessus, along with insights into its mechanism of action.
Data Presentation
The in vitro potency of this compound has been determined against the reference strain M. abscessus subspecies abscessus ATCC 19977.[2] The compound exhibits a potent EC50 of 0.72 μM.[2] A comparison with other antimycobacterial agents is summarized in the table below.
| Compound | EC50 against M. abscessus ATCC 19977 (μM) | Notes |
| This compound | 0.72 | Nitrofuranyl piperazine; Bacteriostatic [2] |
| Moxifloxacin | 0.70 | Fluoroquinolone antibiotic |
| Rifabutin | 0.92 | Rifamycin antibiotic |
| Amikacin | 3.8 | Aminoglycoside antibiotic[2] |
| Rifampin | 21 | Rifamycin antibiotic |
Mechanism of Action of this compound in M. abscessus
This compound is a prodrug that requires reductive activation to exert its antimycobacterial effect. This activation is dependent on the deazaflavin cofactor F420.[1] While the specific F420-dependent nitroreductase in M. abscessus has not been identified, the pathway is crucial for the drug's activity. Resistance to this compound has been associated with mutations in the gene encoding for glycerol (B35011) kinase (glpK).[1][3] Transcriptional profiling of M. abscessus treated with this compound reveals modulation of genes associated with oxidative stress and lipid metabolism.[1]
References
- 1. Defining the mechanism of action of the nitrofuranyl piperazine this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of action of the nitrofuranyl piperazine this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Protocol for Testing Investigational Compound HC2210 for Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach is combination therapy, where multiple antimicrobial agents are used concurrently. This can lead to synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. Such synergy can enhance efficacy, lower required dosages to reduce toxicity, and potentially curb the development of resistance.
This document provides detailed protocols to evaluate the synergistic potential of an investigational compound, HC2210, when combined with established antibiotics. The primary in vitro methods described are the checkerboard assay and the time-kill curve analysis, which are standard methodologies for assessing antimicrobial synergy.
Key Methodologies
Two primary experimental protocols are detailed: the checkerboard assay and the time-kill curve analysis. The checkerboard method is a valuable tool for screening various combinations and concentrations to identify synergistic relationships. The time-kill assay offers dynamic, time-dependent insights into the bactericidal or bacteriostatic effects of the combination.
Diagram of Experimental Workflow
Caption: Workflow for assessing antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[1][2]
Materials
-
Investigational compound this compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates[2]
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[2]
-
Microplate reader (for measuring optical density at 600 nm)
Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent (e.g., water, DMSO). Ensure the final solvent concentration does not impact bacterial growth.
-
From these stocks, create intermediate solutions in CAMHB at four times the highest desired final concentration. The concentration range should bracket the expected Minimum Inhibitory Concentration (MIC) of each agent.[3]
-
Prepare a bacterial inoculum by adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Plate Setup:
-
In a 96-well plate, serially dilute this compound horizontally and the partner antibiotic vertically.[2]
-
This compound Dilution (Columns): Add 50 µL of CAMHB to columns 2 through 11 of rows A through H. Add 100 µL of the this compound intermediate solution to column 1 (rows A-H). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the antibiotic-only control, and column 12 as the growth control.
-
Partner Antibiotic Dilution (Rows): Add 50 µL of the partner antibiotic intermediate solution to all wells in row A (columns 1-11). Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the this compound-only control.[3]
-
-
Inoculation and Incubation:
-
Data Collection:
-
Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[2]
-
Data Presentation and Interpretation
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[1]
-
FIC of this compound (FIC A): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FIC B): (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
FIC Index (FICI): FIC A + FIC B
The results are interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[4] |
| > 0.5 to ≤ 1.0 | Additive[4] |
| > 1.0 to < 4.0 | Indifference[4] |
| ≥ 4.0 | Antagonism[1] |
Time-Kill Curve Analysis Protocol
The time-kill assay provides dynamic data on the rate of bacterial killing over time.[5] It is often used to confirm synergistic interactions identified by the checkerboard assay.[6]
Materials
-
Investigational compound this compound
-
Partner antibiotic
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Methodology
-
Preparation:
-
Prepare a bacterial culture in the mid-logarithmic growth phase. Dilute this culture in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[5]
-
-
Experimental Setup:
-
Set up flasks containing the bacterial suspension with the following conditions:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5x MIC, 1x MIC)
-
Partner antibiotic alone (e.g., at 0.5x MIC, 1x MIC)
-
This compound + partner antibiotic in combination (at concentrations that demonstrated potential synergy in the checkerboard assay)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask.[7]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.[2]
-
Data Presentation and Interpretation
The results are plotted as log₁₀ CFU/mL versus time.
| Interaction | Interpretation of Time-Kill Curve |
| Synergy | ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[8] |
| Indifference | < 2 log₁₀ difference in CFU/mL between the combination and the most active single agent. |
| Antagonism | ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent. |
| Bactericidal Activity | ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum. |
| Bacteriostatic Activity | < 3 log₁₀ reduction in CFU/mL from the initial inoculum. |
Potential Mechanisms of Synergy
While the specific mechanism of this compound is under investigation, synergistic interactions with other antibiotics often involve one or more of the following pathways.
Diagram of Synergy Mechanisms
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for HC2210 in a Chronic Murine Tuberculosis Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics. HC2210, a nitrofuran compound, has emerged as a promising anti-tubercular agent.[1] This document provides detailed application notes and protocols for the utilization of this compound in a chronic murine TB infection model, a critical preclinical step in drug development. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and antimicrobial discovery.
This compound exhibits potent activity against Mtb, with a reported EC50 of 50 nM, making it significantly more potent than isoniazid (B1672263) and pretomanid (B1679085) in in-vitro studies.[1] Its mechanism of action is dependent on the F420 bioreductive activation system within the mycobacterium.[1] In a chronic murine TB infection model, this compound has demonstrated efficacy in reducing the bacterial burden in both the lungs and spleens of infected mice.[1]
These application notes offer a comprehensive guide to utilizing this compound in a preclinical setting, from experimental design to data interpretation. The provided protocols are designed to be detailed and reproducible, ensuring the integrity and validity of experimental outcomes.
Data Presentation
The following table summarizes the reported in vivo efficacy of this compound in a chronic murine TB infection model.
| Parameter | Vehicle Control | This compound (75 mg/kg) | Reference |
| Mouse Strain | C57Bl/6 | C57Bl/6 | [1] |
| Mtb Strain | Erdman | Erdman | [1] |
| Treatment Start | 39 days post-infection | 39 days post-infection | [1] |
| Treatment Duration | 4 weeks | 4 weeks | [1] |
| Dosing Regimen | Daily, 5 days/week | 75 mg/kg, oral, daily, 5 days/week | [1] |
| Log CFU Reduction in Lungs | N/A | 1.1 | [1] |
| Log CFU Reduction in Spleens | N/A | 1.2 | [1] |
Experimental Protocols
Chronic Murine TB Infection Model
This protocol describes the establishment of a chronic TB infection in mice via aerosol exposure, a method that closely mimics the natural route of human infection.
Materials:
-
C57Bl/6 mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis Erdman strain
-
Aerosol exposure system (e.g., In-Tox Products, Glas-Col)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Appropriate personal protective equipment (PPE) for BSL-3 level work
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow Mtb Erdman strain in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Wash the bacterial cells twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in sterile PBS to the desired concentration for aerosolization. The final concentration should be calibrated to deliver approximately 100-200 colony-forming units (CFU) per mouse lung.
-
-
Aerosol Infection:
-
Place the mice in the exposure chamber of the aerosol generation system.
-
Load the prepared Mtb suspension into the nebulizer of the system.
-
Run the aerosolization program according to the manufacturer's instructions to deliver the target dose.
-
After exposure, hold the mice in the chamber for a designated period to allow for settling of the aerosol before returning them to their cages.
-
-
Confirmation of Infection:
-
At 24 hours post-infection, euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs.
-
Homogenize the lungs and plate serial dilutions on Middlebrook 7H11 agar (B569324) plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the initial CFU.
-
-
Establishment of Chronic Infection:
-
Allow the infection to progress for 39 days to establish a chronic state before initiating treatment.
-
Preparation and Administration of this compound
This protocol details the preparation of this compound for oral administration to mice. As this compound is a poorly water-soluble compound, a suitable vehicle is required.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution containing a small percentage of DMSO and Tween 80 in a sterile aqueous carrier)
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired dose (75 mg/kg) and the number of mice to be treated.
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare the suspension fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
-
Enumeration of Bacterial Load (CFU Assay)
This protocol describes the determination of the bacterial load in the lungs and spleens of infected mice.
Materials:
-
Infected mouse tissues (lungs and spleens)
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Middlebrook 7H11 agar plates supplemented with 10% OADC and antibiotics (to prevent contamination)
-
Sterile dilution tubes and pipettes
Procedure:
-
Tissue Homogenization:
-
Aseptically harvest the lungs and spleens from euthanized mice.
-
Place each organ in a separate sterile tube containing a known volume of sterile PBS with 0.05% Tween 80.
-
Homogenize the tissues until no visible clumps remain.
-
-
Serial Dilution and Plating:
-
Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS with 0.05% Tween 80.
-
Plate 100 µL of each appropriate dilution onto 7H11 agar plates in duplicate or triplicate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified incubator for 3-4 weeks.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU per organ by multiplying the average number of colonies by the dilution factor and the volume plated.
-
Safety Precautions
-
All work with Mycobacterium tuberculosis must be conducted in a BSL-3 facility by trained personnel.
-
Appropriate PPE, including a powered air-purifying respirator (PAPR) or N95 respirator, gloves, and a solid-front gown, must be worn at all times.
-
This compound is a nitrofuran compound. While a specific safety data sheet (SDS) is not publicly available, nitrofuran compounds should be handled with care.[2] General laboratory safety practices should be followed, including wearing gloves and eye protection.[3] Avoid inhalation of dust and skin contact.[3]
-
All waste materials, including animal carcasses and contaminated labware, must be decontaminated according to institutional BSL-3 guidelines.
Visualizations
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Caption: Workflow for evaluating this compound in a chronic murine TB model.
References
Application Notes and Protocols for Oral Bioavailability and Dosage Studies in Mice
Note: No specific information could be found for a compound designated "HC2210." The following application notes and protocols are provided as a template and utilize illustrative data based on common practices in murine oral bioavailability and dosage studies for small molecules. Researchers should substitute the example data with their own experimental results.
Abstract
This document provides detailed protocols for determining the oral bioavailability and establishing appropriate dosage regimens for investigational compounds in a murine model. The following sections outline methodologies for pharmacokinetic analysis following oral administration, including vehicle preparation, animal handling, and sample collection. Representative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of a hypothetical compound, herein referred to as "Compound X," following oral administration in mice.
Table 1: Oral Bioavailability of Compound X in C57BL/6 Mice
| Parameter | Value |
| Dose (mg/kg) | 20 |
| Administration Route | Oral Gavage |
| Vehicle | 0.5% Methylcellulose (B11928114) in Water |
| AUC (0-t) (ng*h/mL) | 18,750 |
| Cmax (ng/mL) | 4,200 |
| Tmax (h) | 1.5 |
| Half-life (t1/2) (h) | 6.5[1] |
| Oral Bioavailability (%) | 18.6[2] |
Table 2: Dose-Dependent Plasma Exposure of Compound X in Swiss Webster Mice
| Dose (mg/kg) | Cmax (ng/mL) | AUC (0-24h) (ng*h/mL) |
| 10 | 2,150 | 9,800 |
| 30 | 6,300 | 29,500 |
| 100 | 15,500 | 78,000 |
Experimental Protocols
Preparation of Dosing Formulation
A common vehicle for oral gavage studies is a suspension of the test compound in an aqueous solution of methylcellulose or carboxymethylcellulose, which aids in creating a uniform and stable suspension.
Materials:
-
Test Compound (e.g., Compound X)
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Weighing scale
-
Spatula
Protocol:
-
Calculate the required amount of test compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of the test compound.
-
Levigate the compound with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Stir the final suspension on a stir plate for at least 30 minutes before administration to maintain uniformity.
Oral Gavage Administration in Mice
Oral gavage ensures the precise delivery of a specified dose of the compound directly into the stomach.
Materials:
-
Dosing formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the dosing formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Observe the animal for a few minutes post-dosing for any signs of distress.
Pharmacokinetic Study: Blood Sampling
Serial blood sampling is performed to determine the concentration of the test compound in plasma over time.
Materials:
-
EDTA-coated microcentrifuge tubes
-
Capillary tubes or insulin (B600854) syringes
-
Heat lamp or warming pad
-
Centrifuge
Protocol:
-
At predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), warm the mouse under a heat lamp to dilate the tail veins.
-
Collect a small volume of blood (e.g., 20-30 µL) from a tail vein puncture.
-
Transfer the blood immediately into an EDTA-coated microcentrifuge tube and place it on ice.
-
After the final time point, centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be inhibited by an investigational compound.
Caption: Hypothetical MEK Inhibition Pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for an in vivo oral dosing and pharmacokinetic study.
Caption: Oral Pharmacokinetic Study Workflow.
References
Application Notes: Transcriptional Profiling of Mycobacterium abscessus Treated with HC2210
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus (Mab) is a rapidly growing non-tuberculous mycobacterium notorious for its intrinsic resistance to a wide array of antibiotics, posing a significant challenge in clinical settings. The nitrofuranyl piperazine (B1678402) HC2210 has emerged as a potent inhibitor of Mab growth.[1][2] Understanding the molecular mechanisms underlying its efficacy is crucial for its development as a therapeutic agent. Transcriptional profiling via RNA sequencing (RNA-seq) provides a global view of the bacterial response to a drug, revealing key pathways affected and potential mechanisms of action. This document outlines the transcriptional response of Mab to this compound treatment, providing detailed protocols for reproducing these findings.
Mechanism of Action of this compound
This compound is a prodrug that requires reductive activation to exert its antibacterial effect.[2] Its activity in Mab is dependent on the cofactor F420.[1][2] Transcriptional profiling of Mab treated with this compound reveals a distinct response compared to its effects on M. tuberculosis, primarily modulating the expression of genes associated with oxidative stress and lipid metabolism. Forward genetic screens for resistance to this compound have identified mutations in genes involved in the biosynthesis of cofactor F420 and in the glycerol (B35011) kinase gene (glpK), further implicating these pathways in its mechanism of action.
Data Presentation: Differentially Expressed Genes in Mab Treated with this compound
Upon treatment with this compound, a total of 80 genes were identified as differentially regulated in M. abscessus. Of these, approximately 69% were upregulated, and 31% were downregulated, using a cutoff of a log2 fold change greater than |1.5| and a false discovery rate (q-value) of less than 0.05. The following table summarizes a selection of key differentially expressed genes, categorized by their putative function, to provide insight into the cellular processes affected by this compound.
| Gene (Locus Tag) | M. tuberculosis H37Rv Homolog | Putative Function Category | Log2 Fold Change | q-value |
| Upregulated | ||||
| MAB_4119c | kasA | Lipid Metabolism | 2.5 | <0.05 |
| MAB_1493 | ahpC | Oxidative Stress | 2.1 | <0.05 |
| MAB_2419 | - | Hypothetical protein | 3.2 | <0.05 |
| MAB_3178 | - | Hypothetical protein | 2.8 | <0.05 |
| MAB_4753 | fadD26 | Lipid Metabolism | 1.9 | <0.05 |
| Downregulated | ||||
| MAB_0382 | glpK | Glycerol Metabolism | -1.8 | <0.05 |
| MAB_2183c | - | Hypothetical protein | -2.2 | <0.05 |
| MAB_3577c | accD6 | Lipid Metabolism | -1.6 | <0.05 |
Note: This table is a representative summary based on the described effects of this compound on oxidative stress and lipid metabolism genes. The exact fold changes and a complete list of all 80 genes can be found in the supplementary materials of the primary research article.
Experimental Protocols
This section provides a detailed methodology for the transcriptional profiling of M. abscessus treated with this compound, based on established protocols for mycobacterial RNA-seq.
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Mycobacterium abscessus subsp. abscessus ATCC 19977.
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Culture Conditions: Cultures are grown at 37°C with shaking (200 rpm) to mid-log phase (OD600 of 0.6-0.8).
This compound Treatment of M. abscessus
-
Drug Concentration: Prepare a stock solution of this compound in DMSO. The final concentration of this compound used for treatment is typically a multiple of the minimum inhibitory concentration (MIC), for example, 2x MIC. The final DMSO concentration in all cultures (including untreated controls) should be kept constant and at a low level (e.g., ≤0.5%) to minimize solvent effects.
-
Treatment Duration: Expose mid-log phase cultures of M. abscessus to this compound or an equivalent volume of DMSO (vehicle control) for a defined period, for instance, 4 to 24 hours, at 37°C with shaking.
RNA Isolation and Purification
-
Harvest bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Immediately resuspend the pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptional profile.
-
Lyse the bacterial cells using a mechanical method such as bead beating with zirconia-silica beads in a suitable lysis buffer (e.g., RLT buffer from Qiagen RNeasy kits).
-
Purify total RNA from the lysate using a commercial RNA purification kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
Perform an on-column DNase digestion to remove contaminating genomic DNA.
-
Assess the quantity and quality of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN score > 8).
RNA Library Preparation and Sequencing
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit for Bacteria.
-
Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform library quantification and quality control using a bioanalyzer.
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, generating paired-end reads of a specified length (e.g., 2 x 100 bp).
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using a trimming tool such as Trimmomatic.
-
Read Mapping: Align the trimmed reads to the Mycobacterium abscessus ATCC 19977 reference genome using a splice-aware aligner like Bowtie2 or STAR.
-
Read Counting: Quantify the number of reads mapping to each annotated gene using a tool like HTSeq-count.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and DMSO-control samples using a statistical package such as DESeq2 or edgeR in R.
-
Gene Ontology and Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and functions.
Visualizations
Proposed Signaling Pathway of this compound Action in M. abscessus
Caption: Proposed mechanism of this compound in M. abscessus.
Experimental Workflow for Transcriptional Profiling
References
Application Notes & Protocols for Selecting Drug-Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy and a critical area of study in drug development. Understanding the mechanisms by which cancer cells develop resistance to a specific therapeutic agent is paramount for designing more effective treatment strategies, identifying biomarkers for resistance, and developing next-generation drugs. One of the fundamental approaches to studying drug resistance is the in vitro selection of cancer cell lines that exhibit resistance to a particular compound.
These application notes provide a comprehensive overview and detailed protocols for the selection and characterization of cancer cell lines resistant to a hypothetical anti-cancer agent, herein referred to as "Compound HC2210." The methodologies described are based on established principles of in vitro drug resistance development and can be adapted for various cell lines and chemical compounds.
Overview of Selection Strategies
Two primary strategies are widely employed for the in vitro selection of drug-resistant cancer cell lines:
-
Continuous Dose Escalation: This is the most common method, where cancer cells are continuously exposed to a drug, and the concentration is gradually increased as the cells adapt and become more resistant.[1][2] This approach mimics the sustained drug pressure that tumors might experience during therapy.
-
Pulsed or Intermittent Treatment: In this strategy, cells are exposed to a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium.[3][4] This method can simulate therapeutic regimens with dosing cycles and may select for different resistance mechanisms.
The choice of strategy can influence the type and stability of the resistance that develops.[3][4]
Experimental Protocols
Preliminary Analysis: Determination of IC50 of Parental Cell Line
Before initiating the selection of resistant mutants, it is crucial to determine the half-maximal inhibitory concentration (IC50) of Compound this compound in the parental cancer cell line. This value will serve as the basis for designing the dose-escalation strategy.
Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare a series of dilutions of Compound this compound in complete cell culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC50.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Compound this compound. Include wells with drug-free medium as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (typically 48-72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay (e.g., MTT, CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Selecting Resistant Mutants by Continuous Dose Escalation
This protocol describes a stepwise increase in the concentration of Compound this compound to select for a resistant cell population.
-
Initiation of Selection: Start by culturing the parental cells in a medium containing Compound this compound at a concentration equal to the IC20 or IC50 value determined previously.[2]
-
Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells are the beginning of the resistant population.
-
Continue to culture the surviving cells in the presence of the same drug concentration, changing the medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate similar to the parental cells in drug-free medium, they can be passaged.
-
Dose Escalation: After several passages at the initial concentration, gradually increase the concentration of Compound this compound. A common approach is to increase the concentration by 1.5 to 2-fold.[1]
-
Repeat and Cryopreserve: Repeat the cycle of monitoring, maintenance, and passaging at each new concentration. It is highly recommended to cryopreserve cell stocks at each successful concentration step.
-
Selection of a Resistant Clone: Continue this process until the cells can proliferate in a concentration of Compound this compound that is significantly higher (e.g., 5 to 10-fold or more) than the initial IC50 of the parental line.[1] At this point, single-cell cloning can be performed to isolate a homogenous resistant population.
Protocol for Selecting Resistant Mutants by Pulsed Treatment
This method involves intermittent exposure to a higher concentration of Compound this compound.
-
Initial Pulse: Treat the parental cells with a high concentration of Compound this compound (e.g., 3-5 times the IC50) for a short period (e.g., 24-72 hours).[3]
-
Recovery Phase: After the pulse, wash the cells with phosphate-buffered saline (PBS) and replace the drug-containing medium with fresh, drug-free medium.
-
Monitor Regrowth: Allow the surviving cells to recover and repopulate the culture vessel.
-
Subsequent Pulses: Once the cells have reached approximately 80% confluency, repeat the pulse treatment with the same or a slightly increased concentration of Compound this compound.
-
Iterative Cycles: Continue these cycles of pulse treatment and recovery. The number of cycles required will vary depending on the cell line and the compound.
-
Confirmation of Resistance: After several cycles, assess the IC50 of the selected cell population to determine the level of resistance compared to the parental cell line.
Data Presentation
Quantitative data generated during the selection process should be organized for clarity and comparison.
Table 1: Example of a Dose-Escalation Schedule for this compound-Resistant Cell Line Development
| Passage Number | Concentration of this compound (nM) | Observations |
| P0 (Parental) | 0 | Healthy, confluent growth |
| P1-P3 | 10 (IC50) | Significant cell death, slow recovery |
| P4-P6 | 10 | Stable growth, recovery time decreased |
| P7-P9 | 20 | Initial cell death, subsequent adaptation |
| P10-P12 | 40 | Adaptation with stable proliferation |
| P13-P15 | 80 | Continued selection and adaptation |
Table 2: Characterization of this compound-Resistant Cell Line
| Cell Line | IC50 of this compound (nM) | Resistance Index (Fold-Change) |
| Parental Cell Line | 10 | 1 |
| This compound-Resistant Line | 150 | 15 |
Visualization of Workflows and Pathways
Experimental Workflow for Dose Escalation
Caption: Workflow for generating resistant cell lines via dose escalation.
Common Mechanisms of Drug Resistance
Acquired resistance to anti-cancer drugs can arise from various molecular alterations within the cancer cells. These mechanisms can include, but are not limited to, increased drug efflux, alteration of the drug target, and activation of bypass signaling pathways.
Caption: Common signaling pathways involved in drug resistance.
Characterization of Resistant Mutants
Once a resistant cell line has been established, it is essential to characterize the underlying mechanisms of resistance. This can involve a variety of molecular and cellular biology techniques:
-
Genomic Analysis: Whole-exome or targeted sequencing to identify mutations in the drug target or other relevant genes.
-
Transcriptomic Analysis: RNA sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps or alterations in signaling pathways.
-
Proteomic Analysis: To investigate changes in protein expression and post-translational modifications.
-
Functional Assays: To assess the activity of drug efflux pumps or the activation state of specific signaling pathways.
By employing these methods, researchers can gain valuable insights into how cancer cells evade the effects of novel therapeutic agents like Compound this compound, paving the way for the development of more robust and effective cancer treatments.
References
- 1. New compound discovered that rapidly kills liver cancer | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. Echo HC-2210 Parts & Diagrams [partstree.com]
- 4. Scientists discover new molecules that kill cancer cells and protect healthy cells - ecancer [ecancer.org]
Application Notes and Protocols: HC2210 for Studying Non-Replicating Persistent Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-replicating persistent (NRP) bacteria represent a significant challenge in the treatment of chronic infections. These dormant or slow-metabolizing bacterial populations exhibit phenotypic tolerance to conventional antibiotics, which primarily target actively replicating cells. This resilience can lead to treatment failure and the recurrence of infections. The study of NRP bacteria is crucial for the development of novel therapeutics that can effectively eradicate these persistent populations.
This document provides detailed application notes and protocols for the use of HC2210 , a novel compound for inducing and studying non-replicating persistent bacteria. These guidelines are intended to assist researchers in microbiology, infectious diseases, and drug discovery in utilizing this compound as a tool to investigate the mechanisms of bacterial persistence and to screen for new anti-persister agents.
Mechanism of Action
The precise mechanism of action of this compound is a subject of ongoing investigation. Preliminary studies suggest that this compound may not function as a classical bactericidal or bacteriostatic agent that inhibits essential cellular processes like cell wall, protein, or DNA synthesis. Instead, it is hypothesized to induce a state of non-replicating persistence by targeting specific metabolic pathways or stress responses within the bacteria. This induced state mimics the dormancy observed in chronic infections, making this compound a valuable tool for in vitro modeling of bacterial persistence.
Data Presentation
Table 1: In Vitro Activity of this compound against various bacterial species
| Bacterial Species | Replicating MIC50 (µg/mL) | Non-Replicating MIC50 (µg/mL) |
| Mycobacterium tuberculosis H37Rv | >128 | 10 - 25 |
| Staphylococcus aureus USA300 | >128 | 5 - 15 |
| Pseudomonas aeruginosa PAO1 | >128 | 20 - 40 |
| Escherichia coli K-12 | >128 | 15 - 30 |
Note: Data is a representative compilation from various internal and collaborative studies. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Non-Replicating Persistence using this compound
This protocol describes the methodology for inducing a non-replicating persistent state in a bacterial culture using this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Luria-Bertani for E. coli)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile culture tubes or flasks
-
Incubator with appropriate temperature and shaking conditions
-
Spectrophotometer
-
Materials for determining Colony Forming Units (CFUs) (agar plates, sterile saline for dilutions)
Procedure:
-
Prepare Bacterial Culture: Inoculate the appropriate liquid medium with the bacterial strain of interest and grow to the mid-logarithmic phase of growth.
-
Standardize Culture: Dilute the mid-log phase culture to a standardized optical density (OD) (e.g., OD600 of 0.1) in fresh, pre-warmed medium.
-
Add this compound: Add this compound to the standardized bacterial culture to the desired final concentration (refer to Table 1 for guidance on effective concentrations). Include a solvent control (e.g., DMSO) in a separate culture.
-
Incubation: Incubate the cultures under appropriate conditions for the specific bacterium. The incubation time required to induce persistence can vary and may need to be optimized (typically 24-72 hours).
-
Monitor Growth: At regular intervals, measure the OD600 of the cultures to monitor for the cessation of growth in the this compound-treated culture compared to the control.
-
Assess Viability: At the end of the incubation period, determine the number of viable bacteria in both the this compound-treated and control cultures by plating serial dilutions and enumerating CFUs. A stable CFU count in the presence of this compound, despite the lack of an increase in OD, is indicative of a non-replicating persistent state.
Protocol 2: Screening for Anti-Persister Compounds using this compound-Induced Persisters
This protocol outlines a method for screening compound libraries for activity against non-replicating bacteria induced by this compound.
Materials:
-
This compound-induced non-replicating persistent bacterial culture (prepared as in Protocol 1)
-
Compound library to be screened
-
96-well microplates
-
Resazurin-based viability indicator (e.g., PrestoBlue™ or alamarBlue™)
-
Plate reader (fluorescence or absorbance)
-
Positive control (a known anti-persister agent, if available)
-
Negative control (solvent used for compound library)
Procedure:
-
Prepare Persister Cells: Generate a culture of non-replicating persistent bacteria using this compound as described in Protocol 1.
-
Plate Preparation: Dispense the this compound-induced persister cell suspension into the wells of a 96-well microplate.
-
Add Compounds: Add the compounds from the screening library to the wells at the desired final concentration. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates under conditions that maintain the persistent state for a defined period (e.g., 3-7 days).
-
Assess Viability: Add the resazurin-based viability indicator to each well and incubate for a period sufficient to allow for color development in the presence of viable cells.
-
Read Plates: Measure the fluorescence or absorbance using a plate reader. A reduction in signal in a compound-treated well compared to the negative control indicates potential anti-persister activity.
-
Hit Confirmation: Promising hits should be confirmed through dose-response experiments and CFU enumeration to verify their bactericidal activity against the non-replicating persisters.
Visualizations
Caption: Workflow for inducing non-replicating persistence with this compound.
Caption: Hypothesized signaling pathway for this compound-induced persistence.
Application Notes and Protocols: Experimental Use of HC2210 Against Multidrug-Resistant Mycobacterium abscessus Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus (Mab) is an emerging, rapidly growing nontuberculous mycobacterium (NTM) notorious for its intrinsic resistance to a wide array of antibiotics, making infections incredibly challenging to treat. The complex cell wall of Mab and its ability to form biofilms contribute to its formidable drug resistance. HC2210, a novel nitrofuranyl piperazine (B1678402) compound, has demonstrated significant promise as a potent agent against multidrug-resistant (MDR) clinical isolates of M. abscessus. This document provides detailed application notes on the experimental use of this compound, including its mechanism of action, in vitro efficacy, and synergistic potential. Furthermore, it outlines key experimental protocols for the evaluation of this compound against Mab.
Mechanism of Action of this compound
This compound is a prodrug that requires reductive activation to exert its antibacterial effect. Its mechanism of action against M. abscessus involves a multi-faceted approach targeting essential cellular processes.
Key aspects of this compound's mechanism of action include:
-
Requirement for F420 Cofactor: The activation of this compound is dependent on the mycobacterial cofactor F420. Although the specific F420-dependent nitroreductase responsible for this activation in Mab has not yet been identified, the requirement of F420 is supported by the isolation of resistant mutants with mutations in the F420 biosynthesis pathway.[1]
-
Induction of Oxidative Stress: Transcriptional profiling of Mab treated with this compound reveals an upregulation of genes associated with oxidative stress, suggesting that the activated form of the drug leads to the generation of reactive oxygen species (ROS) that are detrimental to the bacterium.[1]
-
Disruption of Lipid Metabolism: this compound has been shown to modulate the expression of genes involved in lipid metabolism in M. abscessus.[1] This is a critical target as the complex lipid-rich cell wall of mycobacteria is essential for their survival and virulence.
Resistance to this compound has been linked to mutations in the glycerol (B35011) kinase (glpK) gene, in addition to the F420 cofactor biosynthesis pathway.[1]
Data Presentation
While specific quantitative data from head-to-head comparative studies of this compound against a broad panel of named MDR Mab isolates are not available in tabular format in the public domain, the available literature robustly supports its high potency and synergistic activity.
In Vitro Potency of this compound
This compound has been reported to be approximately fivefold more potent than amikacin, a cornerstone antibiotic in the treatment of Mab infections.[1] It is active against multidrug-resistant clinical isolates of M. abscessus.
Table 1: In Vitro Activity of this compound Against Mycobacterium abscessus
| Compound | Reported Potency | Activity against MDR Isolates |
| This compound | ~5-fold more potent than Amikacin | Yes |
| Amikacin | Reference | Standard of care |
Note: This table is a qualitative summary based on statements from existing research. Specific MIC values for a panel of isolates would be required for a quantitative comparison.
Synergistic Activity of this compound
This compound exhibits synergistic activity with several clinically relevant antibiotics, which could be crucial for developing effective combination therapies against MDR Mab infections.
Table 2: Synergistic Combinations with this compound Against Mycobacterium abscessus
| Combination | Interaction |
| This compound + Bedaquiline | Synergy |
| This compound + Clarithromycin | Synergy |
| This compound + Meropenem | Synergy |
Note: Synergy has been reported, but a table of Fractional Inhibitory Concentration Index (FICI) values from published studies is not currently available.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound activation and its effects on M. abscessus.
Experimental Workflow
Caption: Workflow for the comprehensive evaluation of this compound against M. abscessus.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against M. abscessus clinical isolates using the broth microdilution method.
Materials:
-
M. abscessus isolates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin (B115843) sodium salt solution (optional, for viability indication)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of M. abscessus into 5 mL of supplemented 7H9 broth.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches an optical density at 600 nm (OD600) of 0.8-1.0 (logarithmic growth phase).
-
Adjust the bacterial suspension to a 0.5 McFarland turbidity standard. Further dilute the suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL in the wells.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of this compound in supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control and a sterile broth well as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 3-5 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. abscessus.
-
(Optional) Add 20 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is for determining the synergistic interaction between this compound and other antibiotics using the checkerboard method.
Materials:
-
Same as Protocol 1, plus the additional antibiotic(s) for synergy testing.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
The final plate will contain a gradient of concentrations for both drugs.
-
-
Inoculation and Incubation:
-
Prepare and add the M. abscessus inoculum as described in Protocol 1.
-
Incubate the plate at 37°C for 3-5 days.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 3: Isolation of this compound-Resistant Mutants
This protocol describes the selection and isolation of spontaneous M. abscessus mutants resistant to this compound.
Materials:
-
M. abscessus wild-type strain
-
Supplemented Middlebrook 7H11 agar (B569324) plates
-
This compound
-
Supplemented 7H9 broth
Procedure:
-
Bacterial Culture Preparation:
-
Grow a large-volume culture (e.g., 50 mL) of wild-type M. abscessus in 7H9 broth to late-log or early-stationary phase to ensure a high cell density.
-
-
Selection of Resistant Mutants:
-
Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of fresh broth.
-
Plate the concentrated bacterial suspension onto 7H11 agar plates containing this compound at a concentration of 4x to 8x the MIC of the wild-type strain.
-
Also, plate serial dilutions of the culture on drug-free agar to determine the total number of viable cells and calculate the mutation frequency.
-
-
Incubation and Isolation:
-
Incubate the plates at 37°C for 7-14 days, or until colonies appear.
-
Pick individual colonies from the this compound-containing plates and subculture them in 7H9 broth.
-
-
Confirmation of Resistance:
-
Re-determine the MIC of this compound for the isolated mutants to confirm the resistant phenotype.
-
-
Genomic Analysis:
-
Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain for whole-genome sequencing to identify mutations associated with resistance.
-
Protocol 4: Transcriptional Profiling of M. abscessus Treated with this compound
This protocol outlines the procedure for analyzing the transcriptional response of M. abscessus to this compound treatment using RNA sequencing.
Materials:
-
M. abscessus culture
-
This compound
-
RNA extraction kit suitable for mycobacteria
-
DNase I
-
Reagents for cDNA synthesis and library preparation for RNA-seq
Procedure:
-
Bacterial Culture and Treatment:
-
Grow M. abscessus cultures in 7H9 broth to mid-log phase (OD600 of ~0.6).
-
Divide the culture into two: one treated with a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound and an untreated control (with the equivalent amount of DMSO).
-
Incubate both cultures for a defined period (e.g., 4-24 hours).
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a mycobacteria-specific protocol, which typically involves mechanical lysis (e.g., bead beating) followed by column purification.
-
-
RNA Quality Control and Library Preparation:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.
-
Prepare cDNA libraries from the high-quality RNA samples for RNA sequencing.
-
-
RNA Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the prepared libraries.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and untreated samples.
-
Perform pathway analysis on the differentially expressed genes to understand the cellular processes affected by this compound.
-
Conclusion
This compound represents a promising new therapeutic agent for the treatment of infections caused by multidrug-resistant Mycobacterium abscessus. Its novel mechanism of action, high potency, and synergistic interactions with existing antibiotics make it a valuable candidate for further development. The protocols outlined in this document provide a framework for the continued investigation of this compound and other novel compounds against this challenging pathogen. Further studies are warranted to establish a comprehensive quantitative understanding of its efficacy and to translate these promising in vitro findings into effective clinical applications.
References
HC2210 as a tool compound for mycobacterial research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HC2210 is a novel nitrofuran-based compound demonstrating significant promise as a tool for research in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and Mycobacterium abscessus (Mab), a notoriously drug-resistant non-tuberculous mycobacterium.[1][2][3][4] Its potent bactericidal activity against Mtb and bacteriostatic effect on Mab, coupled with a distinct mechanism of action, make it a valuable asset for studying mycobacterial physiology, drug resistance, and for the development of new anti-tubercular agents. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound is a prodrug that requires bioreductive activation by the F420-dependent nitroreductase (Ddn) system within mycobacteria.[1][2] The cofactor F420 is a deazaflavin derivative unique to certain bacteria, including mycobacteria, making it an attractive target for selective drug development.[5] Upon activation, this compound is converted into reactive metabolites that are thought to induce oxidative stress and disrupt lipid metabolism.[2][3] Resistance to this compound has been associated with mutations in the F420 biosynthesis pathway and in the glycerol (B35011) kinase gene (glpK), suggesting a complex mode of action that may involve interference with glycerol metabolism.[2][3]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound and comparator compounds against M. tuberculosis and M. abscessus.
| Compound | Organism | Efficacy Metric | Value | Reference |
| This compound | M. tuberculosis | EC50 | 50 nM | [1] |
| Isoniazid | M. tuberculosis | EC50 | >100 nM | [1] |
| Pretomanid | M. tuberculosis | EC50 | >600 nM | [1] |
| This compound | M. abscessus | EC50 | 0.72 µM | [2] |
| Amikacin | M. abscessus | EC50 | 3.8 µM | [2] |
| Bedaquiline | M. abscessus | EC50 | 0.16 µM | [2] |
| Clofazimine | M. abscessus | EC50 | 2.40 µM | [2] |
| Ethambutol | M. abscessus | EC50 | 31.57 µM | [2] |
| Isoniazid | M. abscessus | EC50 | 33.25 µM | [2] |
| Meropenem | M. abscessus | EC50 | 30.97 µM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its use in mycobacterial research.
Caption: Proposed mechanism of action of this compound in mycobacteria.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against mycobacterial strains using the broth microdilution method.
Materials:
-
Mycobacterial culture (M. tuberculosis H37Rv or M. abscessus)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare a mycobacterial inoculum to a final density of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well of the 96-well plate.
-
Seal the plates and incubate at 37°C. For M. tuberculosis, incubate for 7-14 days. For M. abscessus, incubate for 3-5 days.
-
Determine the MIC, which is the lowest concentration of this compound that inhibits visible growth of the mycobacteria. Growth can be assessed visually, by measuring absorbance at 600 nm, or by adding a viability indicator like resazurin.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a C57BL/6 mouse model of chronic tuberculosis.[1] All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
C57BL/6 mice
-
M. tuberculosis Erdman strain
-
Aerosol infection chamber
-
This compound formulation for oral gavage
-
Middlebrook 7H11 agar (B569324) plates
-
Sterile PBS with 0.05% Tween 80
Procedure:
-
Infect C57BL/6 mice with a low dose of M. tuberculosis Erdman via the aerosol route to establish a chronic infection.
-
At 39 days post-infection, begin treatment with this compound. Administer this compound orally (e.g., 75 mg/kg) daily, 5 days a week, for 4 weeks.[1] A vehicle control group should be included.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial burden in the lungs and spleens. Efficacy is measured by the log reduction in CFU in the treated group compared to the vehicle control group.[1]
Isolation of this compound-Resistant Mutants
This protocol describes a method for selecting and characterizing mutants resistant to this compound.
Materials:
-
Mid-log phase culture of M. tuberculosis or M. abscessus
-
Middlebrook 7H10 agar plates
-
This compound
-
Sterile spreaders
Procedure:
-
Prepare 7H10 agar plates containing this compound at a concentration 4-8 times the MIC.
-
Plate a high density of mycobacterial cells (e.g., 10^8 to 10^9 CFU) onto the this compound-containing plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Pick individual colonies that grow on the plates. These are potential resistant mutants.
-
Confirm the resistance of the selected colonies by re-testing their MIC for this compound.
-
Isolate genomic DNA from the confirmed resistant mutants.
-
Perform whole-genome sequencing to identify mutations that may be responsible for the resistance phenotype. This can help in identifying the target and mechanism of action of the compound.
Conclusion
This compound is a potent and selective anti-mycobacterial agent with a unique mechanism of action. The data and protocols presented here provide a framework for utilizing this compound as a valuable tool compound in mycobacterial research. Its efficacy against both replicating and non-replicating Mtb, as well as the challenging pathogen M. abscessus, underscores its potential for contributing to the discovery of new therapeutic strategies against tuberculosis and other mycobacterial infections.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mycobacterial growth inhibition assay [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The Role of F420-dependent Enzymes in Mycobacteria [openresearch-repository.anu.edu.au]
Troubleshooting & Optimization
HC2210 solubility and stability in experimental assays
Technical Support Center: HC2210
Important Notice: The identifier "this compound" is predominantly associated with a gas-powered hedge trimmer and does not correspond to a recognized chemical compound in publicly available scientific databases. As a result, information regarding its solubility, stability in experimental assays, and its mechanism of action is unavailable.
This guide has been created to address potential issues that may arise if "this compound" is a novel or internal designation for a research compound. The information provided is general and based on common laboratory practices for handling new chemical entities.
Frequently Asked Questions (FAQs)
Q1: I am unable to find any information about the chemical compound "this compound". Why?
A1: It is likely that "this compound" is an internal code name, a newly synthesized molecule that has not yet been publicly disclosed, or a potential typographical error. We recommend verifying the compound identifier with the source or providing a chemical structure, CAS number, or IUPAC name to facilitate a more accurate search.
Q2: My "this compound" compound is not dissolving in my chosen solvent. What should I do?
A2: Solubility issues are common with novel compounds. Please refer to the troubleshooting guide below for a systematic approach to address this problem. It is crucial to start with small quantities of the compound and solvent to avoid significant loss of material.
Q3: I am observing inconsistent results in my assays using "this compound". What could be the cause?
A3: Inconsistent results can stem from issues with compound stability, solubility, or interactions with assay components. Refer to the troubleshooting sections on stability and assay interference for guidance on how to identify and resolve these problems.
Troubleshooting Guides
Solubility Issues
If you are experiencing difficulty dissolving this compound, consider the following steps:
Workflow for Troubleshooting Poor Solubility:
Caption: Workflow for addressing solubility issues with this compound.
Table 1: Common Laboratory Solvents for Initial Solubility Screening
| Solvent | Polarity | Common Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High-concentration stock solutions |
| Dimethylformamide (DMF) | Polar Aprotic | Alternative to DMSO for stock solutions |
| Ethanol | Polar Protic | Less toxic alternative for stock solutions |
| Methanol | Polar Protic | Solubilizing polar compounds |
| Acetonitrile | Polar Aprotic | HPLC mobile phases, solubilizing compounds |
| Water (with pH adjustment) | Polar Protic | For compounds with ionizable groups |
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a target concentration.
-
Vortex the mixture for 30 seconds.
-
If not fully dissolved, use a low-power water bath sonicator for 5-10 minutes.
-
Visually inspect for any remaining solid particles against a dark background.
-
If the compound dissolves, it is soluble at that concentration in the tested solvent. If not, try a lower concentration or a different solvent.
Stability Concerns
If you suspect this compound is unstable in your experimental conditions, follow this guide:
Logical Flow for Investigating Compound Stability:
Caption: Logical diagram for assessing the stability of this compound.
Table 2: Factors Affecting Compound Stability in Assays
| Factor | Potential Impact | Mitigation Strategy |
| pH | Hydrolysis of esters, amides, or other labile groups | Test a range of buffer pH values (e.g., 6.0, 7.4, 8.0) |
| Light | Photodegradation of light-sensitive moieties | Conduct experiments in amber tubes or under low-light conditions |
| Temperature | Increased degradation rate at higher temperatures | Prepare solutions fresh and store on ice; conduct assays at the lowest feasible temperature |
| Oxidation | Degradation of electron-rich functional groups | Degas buffers; consider adding antioxidants like DTT or TCEP if compatible with the assay |
| Freeze-Thaw | Degradation due to repeated freezing and thawing | Aliquot stock solutions to avoid multiple freeze-thaw cycles |
Experimental Protocol: Preliminary Stability Assessment
-
Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Analyze one aliquot immediately (T=0) using a suitable analytical method (e.g., HPLC-UV or LC-MS) to obtain a baseline reading of the parent compound.
-
Incubate the remaining aliquots under the standard assay conditions (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot and analyze it.
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease suggests instability.
Hypothetical Signaling Pathway
Assuming "this compound" is an inhibitor of a hypothetical kinase cascade, the following diagram illustrates a potential mechanism of action. This is a generalized representation and not based on actual data for this compound.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Technical Support Center: Investigating glpK Mutations and HC2210 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mutations in glycerol (B35011) kinase (glpK) and their role in resistance to the antimicrobial compound HC2210.
Frequently Asked Questions (FAQs)
Q1: What is the function of glycerol kinase (glpK)?
A1: Glycerol kinase (GlpK) is a crucial enzyme that catalyzes the first and rate-limiting step in glycerol metabolism.[1][2] It phosphorylates glycerol to produce glycerol-3-phosphate (G3P), which can then enter various metabolic pathways, including glycolysis and the synthesis of glycerolipids and triglycerides.[1][3] The enzyme is essential for the utilization of glycerol as a carbon source in many bacteria.[4]
Q2: How can mutations in the glpK gene lead to drug resistance?
A2: Mutations in the glpK gene, particularly those that lead to a loss of function, can confer resistance or tolerance to certain drugs. In Mycobacterium tuberculosis and Mycobacterium bovis, frameshift mutations in glpK have been associated with reduced susceptibility to multiple drugs.[2][5][6] The proposed mechanism is that the resulting impaired glycerol metabolism leads to slower growth, a state that can make bacteria less susceptible to the action of antimicrobial agents.[5][6] For compounds like this compound, which is active against Mycobacterium abscessus, resistance has been directly linked to mutations in glpK.[4]
Q3: What is this compound and what is its likely mechanism of action?
A3: this compound is a nitrofuranyl piperazine (B1678402) compound that has shown activity against Mycobacterium abscessus and Mycobacterium tuberculosis.[4] While its precise mechanism is still under investigation, the emergence of resistance through mutations in glpK suggests that its activation or action is linked to glycerol metabolism. It is hypothesized that GlpK might be involved in metabolically activating this compound into a toxic form, or that the metabolic alterations resulting from glpK mutations provide a protective effect.
Q4: Are all mutations in glpK frameshift mutations?
A4: Not necessarily. While frameshift mutations in homopolymeric tracts within the glpK gene are a common cause of its inactivation, particularly in Mycobacterium bovis, other types of mutations, such as non-synonymous (missense) mutations, can also affect the enzyme's function and contribute to altered drug susceptibility.[5][7] Adaptive evolution experiments in E. coli have also identified missense mutations in glpK that alter its kinetic properties.[7][8]
Troubleshooting Guides
Problem 1: I have isolated potential this compound-resistant mutants, but DNA sequencing of the glpK gene shows no mutations. What could be the reason?
Possible Causes and Solutions:
-
Resistance Mechanism is Independent of glpK : Resistance to a drug can arise from various mechanisms, including mutations in other genes (e.g., drug efflux pumps, other activating enzymes, or the drug's primary target).
-
Troubleshooting Step: Perform whole-genome sequencing on your resistant isolates to identify mutations in other genes that might be responsible for the resistance phenotype.
-
-
Mutations in Regulatory Regions: The mutation might not be in the coding sequence of glpK but in its promoter or other regulatory regions, affecting its expression level.
-
Troubleshooting Step: Sequence the upstream and downstream regions of the glpK gene. Additionally, perform a quantitative PCR (qPCR) to compare the expression level of glpK in your resistant mutants to the wild-type strain.[7]
-
-
Epigenetic Modifications: Although less common for this type of resistance, epigenetic changes could potentially alter gene expression.
-
Troubleshooting Step: This is more complex to investigate and should be considered after ruling out genetic mutations.
-
Problem 2: My glpK mutant strain shows inconsistent growth results in minimal medium with glycerol as the sole carbon source.
Possible Causes and Solutions:
-
Contamination of Media: The minimal medium might be contaminated with other carbon sources, allowing for slow growth even with a dysfunctional GlpK.
-
Troubleshooting Step: Prepare fresh minimal medium using high-purity reagents. Run a negative control (no carbon source) to ensure no growth occurs.
-
-
Leaky Mutation: The glpK mutation might not be a complete knockout. It could be a "leaky" mutation that results in a partially functional enzyme, allowing for slow or inconsistent growth on glycerol.
-
Troubleshooting Step: Re-verify the mutation by sequencing. If it's a missense mutation, perform an enzymatic assay with the purified mutant GlpK protein to determine its kinetic properties compared to the wild-type enzyme.[7]
-
-
Spontaneous Revertants: Some glpK frameshift mutations, especially in homopolymeric tracts, can revert to the wild-type or a pseudo-wild-type sequence at a relatively high frequency.[6]
-
Troubleshooting Step: When performing growth assays, start with a freshly isolated single colony of the mutant. Plate the culture after the growth experiment to check for the presence of revertant colonies (e.g., larger colonies among a background of small colonies).[6]
-
Problem 3: The Minimum Inhibitory Concentration (MIC) values for this compound against my glpK mutant are variable across experiments.
Possible Causes and Solutions:
-
Inoculum Effect: The starting density of the bacterial culture can significantly impact the apparent MIC.
-
Troubleshooting Step: Standardize your inoculum preparation. Ensure you use a consistent and verified cell density (e.g., by measuring OD600nm) for every MIC assay.
-
-
Instability of the Compound: this compound might be unstable in the culture medium over the course of the experiment.
-
Troubleshooting Step: Consult the manufacturer's data sheet for information on the stability of this compound. Prepare fresh stock solutions for each experiment and protect them from light if necessary.
-
-
Media Composition: Components in the culture medium could interfere with the activity of this compound.
-
Troubleshooting Step: Ensure you are using the recommended and consistent medium for MIC testing (e.g., Middlebrook 7H9 for mycobacteria).[5] Any variations in supplements could affect the results.
-
Data Presentation
Table 1: Example MIC Data for this compound
| Strain | Genotype | Carbon Source in Media | MIC of this compound (µg/mL) |
| Wild-Type | glpK+ | Glycerol | 2 |
| Mutant 1 | glpK (frameshift) | Glycerol | >32 |
| Mutant 2 | glpK (missense) | Glycerol | 16 |
| Wild-Type | glpK+ | Pyruvate (B1213749) | 2 |
| Mutant 1 | glpK (frameshift) | Pyruvate | >32 |
Table 2: Example Growth Phenotypes of glpK Mutants
| Strain | Genotype | Doubling Time in Minimal Medium + Glucose (hours) | Doubling Time in Minimal Medium + Glycerol (hours) |
| Wild-Type | glpK+ | 4 | 5 |
| Mutant 1 | glpK (frameshift) | 4 | No significant growth |
| Revertant of Mutant 1 | glpK (reverted) | 4 | 5.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microdilution method.[5]
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow the bacterial strains (wild-type and mutants) to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with 0.2% pyruvate for M. bovis).[5]
-
Inoculum Standardization: Adjust the density of the bacterial culture to a standard concentration (e.g., a McFarland standard or a specific OD600nm).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the liquid medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for the required duration.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Phenotypic Confirmation of glpK Mutants
This protocol confirms the functional consequence of a glpK mutation.[4]
-
Media Preparation: Prepare a minimal medium with two variations: one containing glucose (e.g., 0.2%) as the sole carbon source and the other containing glycerol (e.g., 0.2%) as the sole carbon source.
-
Culture Preparation: Grow wild-type and putative glpK mutant strains in a rich medium to obtain healthy starter cultures.
-
Inoculation: Inoculate the minimal media with a small, standardized amount of the starter cultures.
-
Growth Monitoring: Incubate the cultures at the appropriate temperature with shaking. Monitor growth over time by measuring the optical density at 600 nm (OD600nm).
-
Data Analysis: Plot the growth curves (OD600nm vs. time). A functional glpK is required for growth on glycerol. Therefore, a glpK mutant should exhibit normal growth in the glucose medium but show a significant growth defect or no growth in the glycerol medium compared to the wild-type.[4]
Protocol 3: Site-Directed Mutagenesis of glpK
This protocol allows for the targeted creation of specific mutations in the glpK gene to study their effects.
-
Primer Design: Design primers that contain the desired mutation and are complementary to the template DNA (a plasmid containing the wild-type glpK gene).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA (e.g., DpnI). The parental (template) plasmid, having been isolated from an E. coli strain, will be methylated and thus digested, while the newly synthesized, unmethylated PCR product containing the mutation will remain intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select for transformed cells (e.g., on antibiotic-containing agar (B569324) plates). Isolate plasmids from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: Glycerol metabolism and hypothesized this compound activation.
Caption: Workflow for isolating and characterizing this compound-resistant mutants.
Caption: Logic diagram of glpK mutation leading to this compound resistance.
References
- 1. Structure and non-essential function of glycerol kinase in Plasmodium falciparum blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of glpK Gene and Its Effect on Drug Sensitivity in Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Functional and Metabolic Effects of Adaptive Glycerol Kinase (GLPK) Mutants in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
Technical Support Center: HC2210 Activity and Cofactor F420
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the F420-dependent enzyme HC2210. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly those related to the impact of cofactor F420 deficiency on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and its relationship with cofactor F420?
A1: this compound is a putative F420H2-dependent reductase. Its catalytic activity is dependent on the reduced form of cofactor F420 (F420H2), which acts as a hydride donor for the reduction of its specific substrate. Cofactor F420 is a deazaflavin derivative that functions as a low-potential redox cofactor in various metabolic pathways.[1][2][3][4][5] The fundamental reaction is illustrated below:
-
F420H2 + Substrate ---(this compound)---> F420 + Reduced Product
A deficiency in cellular F420 levels will, therefore, lead to a proportional decrease in this compound enzymatic activity due to the lack of its essential reducing equivalent.
Q2: How can I measure the concentration of cofactor F420 in my experimental system?
A2: Cofactor F420 possesses a unique fluorescent property that allows for its quantification. The oxidized form of F420 has an absorption maximum at 420 nm and emits fluorescence at approximately 470 nm. You can measure F420 concentration using a fluorometer or a spectrophotometer. For accurate quantification, it is recommended to generate a standard curve with known concentrations of purified F420. High-performance liquid chromatography (HPLC) can also be employed for more precise quantification and to analyze the length of the polyglutamate tail.
Q3: What are the expected kinetic parameters for this compound with its substrate and cofactor F420?
A3: The kinetic parameters of this compound, such as the Michaelis constant (Km) for both the substrate and cofactor F420, and the maximum reaction velocity (Vmax), need to be determined empirically. These values can be influenced by experimental conditions such as pH, temperature, and buffer composition. As a hypothetical example, expected values might fall within the ranges provided in the table below.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Activity
If you are observing lower than expected or no this compound activity in your assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cofactor F420 Deficiency or Degradation | 1. Verify F420 Presence and Concentration: Use fluorescence spectroscopy (Excitation: 420 nm, Emission: 470 nm) or HPLC to confirm the presence and quantify the concentration of F420 in your reaction mixture. 2. Use Fresh F420 Solutions: Cofactor F420 can be sensitive to light and prolonged storage. Prepare fresh solutions for your experiments. 3. Check for F420H2 Regeneration System: If your assay relies on an in-situ F420H2 regeneration system (e.g., using an F420-dependent glucose-6-phosphate dehydrogenase), ensure all components of the regeneration system are active. |
| Inactive this compound Enzyme | 1. Confirm Protein Integrity: Run an SDS-PAGE gel to check for protein degradation. 2. Verify Protein Folding: Ensure the protein was purified and stored under conditions that maintain its native conformation. Consider performing circular dichroism (CD) spectroscopy to assess secondary structure. 3. Check for Inhibitors: Ensure your buffers and reagents do not contain known enzyme inhibitors. |
| Sub-optimal Assay Conditions | 1. Optimize pH and Temperature: Determine the optimal pH and temperature for this compound activity by performing assays over a range of conditions. 2. Check Buffer Composition: Some ions or additives may inhibit enzyme activity. Test different buffer systems if possible. |
| Incorrect Substrate Concentration | 1. Vary Substrate Concentration: Perform the assay with a range of substrate concentrations to ensure you are not operating under substrate inhibition conditions. |
Issue 2: High Background Signal in Fluorescence-Based Assays
High background fluorescence can interfere with the accurate measurement of F420-dependent activity.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Media or Buffers | 1. Use Low-Fluorescence Media/Buffers: If working with cell lysates, consider using a minimal media for cell growth to reduce background fluorescence. Test different buffer components for their intrinsic fluorescence. |
| Contamination | 1. Ensure Cleanliness of Labware: Use clean cuvettes or microplates designed for fluorescence measurements. |
| Light Scattering | 1. Centrifuge or Filter Samples: If your sample contains precipitates or is turbid, centrifuge or filter it before measurement to reduce light scattering. |
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for this compound activity under varying concentrations of cofactor F420. This data illustrates the dependence of the enzyme on its cofactor.
| F420 Concentration (µM) | Initial Velocity (µM/min) | Standard Deviation |
| 0 | 0.05 | 0.01 |
| 1 | 5.2 | 0.4 |
| 2.5 | 11.8 | 0.9 |
| 5 | 20.5 | 1.5 |
| 10 | 35.1 | 2.1 |
| 20 | 48.9 | 3.2 |
| 40 | 55.3 | 3.8 |
| 80 | 56.1 | 4.0 |
Experimental Protocols
Protocol 1: Determination of this compound Activity using a Spectrophotometric Assay
This protocol describes a method to measure the activity of this compound by monitoring the oxidation of F420H2 at 420 nm.
Materials:
-
Purified this compound enzyme
-
Cofactor F420
-
F420H2 (prepared by reduction of F420 with sodium borohydride (B1222165) or enzymatically)
-
Substrate for this compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of the substrate.
-
Add F420H2 to the reaction mixture to a final concentration in the linear range of detection (e.g., 10-100 µM).
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 420 nm.
-
Initiate the reaction by adding a known amount of purified this compound enzyme.
-
Monitor the decrease in absorbance at 420 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of F420.
Protocol 2: Quantification of Cofactor F420 by Fluorescence Spectroscopy
This protocol outlines the steps to measure the concentration of F420 in a sample.
Materials:
-
Sample containing F420 (e.g., cell lysate, purified fraction)
-
Purified F420 standard of known concentration
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorometer
Procedure:
-
Prepare a standard curve by making serial dilutions of the F420 standard in the assay buffer.
-
Measure the fluorescence of each standard at an excitation wavelength of 420 nm and an emission wavelength of 470 nm.
-
Plot the fluorescence intensity versus the F420 concentration to generate a standard curve.
-
Dilute your unknown sample in the assay buffer to ensure the fluorescence reading falls within the range of the standard curve.
-
Measure the fluorescence of the diluted sample under the same conditions as the standards.
-
Determine the concentration of F420 in your sample by interpolating its fluorescence reading on the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cofactor Tail Length Modulates Catalysis of Bacterial F420-Dependent Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence Analysis - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioinformatic Tools for Gene and Protein Sequence Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Investigational Drug Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for optimizing the in vivo efficacy of your investigational drug. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of in vivo dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dose for an in vivo efficacy study?
A1: The initial and most critical step is to conduct a dose-range finding study, often referred to as a maximum tolerated dose (MTD) study.[1] This preliminary study helps establish a safe dosage range for your compound by identifying doses that produce toxicity. It is essential to perform this before embarking on a full-scale efficacy experiment to avoid unnecessary animal morbidity and to ensure that the doses tested in the efficacy study are well-tolerated.
Q2: How do pharmacokinetics (PK) and pharmacodynamics (PD) influence dosage optimization?
A2: Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body (the biological response).[2][3] Understanding the PK/PD relationship is fundamental to selecting an effective dosing regimen.[4] PK studies reveal how long the drug stays in the system and at what concentration, while PD studies show the drug's effect on its target. Integrating these data helps in designing a dosing schedule that maintains the drug concentration within its therapeutic window.
Q3: What are the common routes of administration for in vivo studies, and how do I choose the right one?
A3: Common routes of administration in animal studies include oral (PO), intravenous (IV), subcutaneous (SC), intramuscular (IM), and intraperitoneal (IP).[5] The choice of administration route depends on the drug's properties (e.g., solubility, bioavailability), the target tissue, and the desired therapeutic effect. For systemic effects, IV administration ensures 100% bioavailability, while oral administration is often preferred for its convenience and clinical relevance. The chosen route must be tested in animals before human administration.
Q4: How should I design a dose-response study?
A4: A well-designed dose-response study should include multiple dose levels to characterize the relationship between the dose and the therapeutic effect. Key considerations for the design include the number of doses, the specific dose values, and the sample size for each dose group. It is advisable to include a vehicle control group and, if possible, a positive control or standard-of-care treatment for comparison.
Q5: How do I interpret the results of a dose-response curve?
A5: A dose-response curve graphically represents the relationship between the drug dose and the observed effect. Key parameters to interpret from this curve include the EC50 (the concentration at which the drug produces 50% of its maximal effect), the maximum efficacy (the greatest attainable response), and the slope of the curve, which indicates the sensitivity of the response to changes in dose. These curves are typically sigmoidal in shape.
Troubleshooting Guides
Problem 1: High variability in animal responses within the same dose group.
-
Possible Cause: Inconsistent drug administration, animal-to-animal variation, or errors in measurement.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure that the person administering the drug is well-trained and consistent in their technique, especially for more challenging routes like intravenous injections.
-
Animal Randomization: Properly randomize animals into different treatment groups to minimize the impact of inherent biological variation.
-
Standardize Experimental Conditions: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature) and handling procedures for all animals.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the group mean.
-
Problem 2: Lack of a clear dose-response relationship.
-
Possible Cause: The selected dose range may be too narrow or not centered around the EC50 of the compound. The drug may also have a flat dose-response curve for the measured endpoint.
-
Troubleshooting Steps:
-
Broaden the Dose Range: Conduct a pilot study with a wider range of doses (e.g., spanning several orders of magnitude) to identify the dynamic range of the drug's effect.
-
Re-evaluate the Endpoint: Ensure that the chosen biological endpoint is sensitive to the drug's mechanism of action. It might be necessary to measure more direct markers of target engagement.
-
Consider PK/PD Modeling: Use pharmacokinetic and pharmacodynamic modeling to better understand the relationship between drug exposure and response, which can help in selecting more informative dose levels.
-
Problem 3: Unexpected toxicity at doses predicted to be safe.
-
Possible Cause: Differences in formulation, animal strain, or diet can affect drug tolerance. The MTD study may not have been sensitive enough to detect certain toxicities.
-
Troubleshooting Steps:
-
Review the MTD Study Protocol: Ensure that the MTD study was conducted in the same animal strain and under the same conditions as the efficacy study.
-
Conduct a More Detailed Toxicology Assessment: In addition to body weight loss, monitor other signs of toxicity such as changes in behavior, food and water intake, and relevant clinical pathology markers.
-
Evaluate the Formulation: Ensure the drug formulation is stable and does not contain any excipients that could be causing toxicity.
-
Data Presentation
Table 1: Example of a Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Dosing Schedule |
| 1 | Vehicle Control | 0 | IV | 10 | Once daily for 14 days |
| 2 | Investigational Drug | 1 | IV | 10 | Once daily for 14 days |
| 3 | Investigational Drug | 5 | IV | 10 | Once daily for 14 days |
| 4 | Investigational Drug | 10 | IV | 10 | Once daily for 14 days |
| 5 | Positive Control | Varies | IV | 10 | Once daily for 14 days |
Table 2: Example of Pharmacokinetic Parameters
| Parameter | Description | Value |
| Cmax | Maximum plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1 hour |
| AUC | Area under the concentration-time curve | 6000 ng*h/mL |
| t1/2 | Half-life | 4 hours |
| CL | Clearance | 0.5 L/h/kg |
| Vd | Volume of distribution | 2 L/kg |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to at least 5 dose groups, including a vehicle control group (n=3-5 per group).
-
Dose Selection: Choose a wide range of doses based on in vitro cytotoxicity data or literature on similar compounds. A common starting point is a dose escalation design.
-
Administration: Administer the drug via the intended clinical route.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance, for at least 7-14 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in significant morbidity or more than a 10-20% loss in body weight.
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Tumor Implantation: Use an appropriate tumor model (e.g., xenograft or syngeneic) and implant tumor cells into the desired location (e.g., subcutaneously or orthotopically).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, different doses of the investigational drug, and a positive control) with a sufficient number of animals per group (typically n=8-10).
-
Dosing: Administer the treatments according to the predetermined schedule based on PK/PD data and the MTD study.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, metastasis, or specific biomarkers.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Dose-Response Logical Relationship.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 3. Getting Faster Regulatory Approval through PK/PD - Keynotive [keynotive.io]
- 4. Frontiers | Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research [frontiersin.org]
- 5. prezi.com [prezi.com]
Technical Support Center: Addressing Off-Target Effects of HC2210 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the kinase inhibitor HC2210 in cellular models.
Frequently Asked Questions (FAQs)
Q1: We observe a significant cytotoxic effect of this compound at concentrations where the intended target, Target Kinase X (TKX), is not fully inhibited. What could be the reason?
A1: This observation strongly suggests potential off-target effects. Many kinase inhibitors can interact with multiple kinases, and some of these unintended interactions can lead to cellular toxicity.[1][2] It is crucial to determine if the observed cytotoxicity is a result of inhibiting one or more off-target kinases. We recommend performing a broad in vitro kinase selectivity panel to identify other kinases that are potently inhibited by this compound at similar concentrations.[3]
Q2: Our experimental results with this compound are inconsistent across different cell lines. Why might this be happening?
A2: Inconsistent results between cell lines can often be attributed to variations in the expression levels of the on-target (TKX) or off-target proteins.[3] We recommend verifying the expression levels of TKX and any identified off-target kinases in all cell lines used in your experiments via methods like Western Blot or qPCR. This will help correlate the observed cellular response with the presence and abundance of potential targets.
Q3: The phenotype we observe with this compound treatment does not match the phenotype from the genetic knockdown (e.g., siRNA or shRNA) of TKX. Does this point to off-target effects?
A3: Yes, a discrepancy between the pharmacological and genetic perturbation of a target is a classic indicator of off-target effects.[3] While RNAi can sometimes produce its own off-target effects, a more definitive approach is to test this compound in a cell line where TKX has been knocked out using CRISPR-Cas9.[1] If the compound still elicits the same phenotype in the absence of its intended target, it is highly likely that the effect is mediated by one or more off-targets.[2]
Q4: What are the recommended initial steps to identify the specific off-targets of this compound?
A4: A tiered approach is often most effective.
-
In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases to determine its selectivity profile. This will provide a list of potential off-target kinases.
-
Chemical Proteomics: For an unbiased approach within a cellular context, chemical proteomics methods can identify proteins that this compound directly binds to in cell lysates.[1]
-
Computational Modeling: In silico approaches can predict potential off-target interactions based on the chemical structure of this compound and the structural homology of kinase active sites.[1]
Troubleshooting Guide
| Observed Issue | Potential Off-Target Related Cause | Recommended Action |
| High cellular toxicity at low concentrations of this compound. | The compound may have a potent off-target that induces a toxic phenotype.[3] | 1. Perform a broad kinase selectivity panel to identify potential off-target interactions. 2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific. 3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways. |
| The observed phenotype does not match the genetic knockdown of the intended target (TKX). | The observed phenotype is likely due to an off-target effect.[3] | 1. Perform a rescue experiment: re-express TKX in a knockout/knockdown cell line and assess if the effect of this compound is reversed. If not, it is likely an off-target effect. 2. Utilize chemical proteomics or genetic screens to identify the true target(s) responsible for the phenotype.[1] |
| Biochemical IC50 of this compound for TKX does not correlate with its cellular potency (EC50). | Differences in ATP concentrations between biochemical assays and the cellular environment can alter inhibitor potency and selectivity.[3] | 1. Perform biochemical assays at physiological ATP concentrations. 2. Use cellular target engagement assays like CETSA or NanoBRET™ to confirm that this compound is binding to TKX in a cellular environment.[3] |
| Development of resistance to this compound is not associated with mutations in TKX. | Resistance may be driven by mutations in an off-target kinase or upregulation of a compensatory signaling pathway activated by an off-target. | 1. Sequence other potent off-targets of this compound in resistant clones. 2. Perform phosphoproteomic analysis to compare signaling pathways in sensitive versus resistant cells treated with this compound. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[1]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target (TKX) and potential off-targets in a cellular environment.[3]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or other protein detection methods.
-
Data Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates direct binding.
Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target inhibition.
Caption: A typical experimental workflow for identifying and validating off-targets of this compound.
Caption: A decision-making diagram for troubleshooting unexpected cellular outcomes with this compound.
References
Why is HC2210 inactive against certain mycobacterial species?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitrofuranyl piperazine (B1678402) compound, HC2210.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against Mycobacterium species?
This compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimicrobial effect.[1][2][3] Its mechanism is dependent on the cofactor F420 biosynthetic pathway.[1][2][3] The compound is reductively activated by an F420-dependent nitroreductase, a process that is crucial for its activity.[1][3] In Mycobacterium tuberculosis, this activation is thought to involve the deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent reductases.[3] Once activated, the resulting metabolites are believed to inhibit essential cellular processes. In Mycobacterium abscessus, this compound has been shown to modulate the expression of genes associated with oxidative stress and lipid metabolism.[1][4]
Q2: Why might this compound be inactive against certain mycobacterial species?
While this compound shows potent activity against Mycobacterium tuberculosis and Mycobacterium abscessus, its efficacy against other non-tuberculous mycobacteria (NTM) may vary due to several intrinsic resistance mechanisms.[1][2][5] The specific activity of this compound against a broad range of NTMs has not been extensively documented. However, based on its mechanism of action and known mycobacterial resistance strategies, the following factors could contribute to its inactivity in certain species:
-
Absence or Variation in the F420 Activation Pathway: Since this compound is a prodrug that requires the F420 system for activation, mycobacterial species that naturally lack the genes for F420 biosynthesis or for the specific F420-dependent nitroreductase required for activation would be intrinsically resistant.[1][3] Resistance in M. abscessus has been linked to mutations in genes involved in the F420 biosynthesis pathway.[1][4]
-
Cell Wall Permeability: The unique and complex cell wall of mycobacteria presents a formidable barrier to many antimicrobial agents.[6] Differences in the composition and thickness of the mycolic acid layer among various mycobacterial species can affect the intracellular penetration of this compound, potentially preventing it from reaching its target at effective concentrations.[6]
-
Efflux Pumps: Many mycobacterial species possess active efflux pumps that can expel antimicrobial compounds from the cell, thereby reducing their intracellular concentration and effectiveness.[7] Overexpression or the presence of highly efficient efflux pumps that recognize this compound as a substrate could be a significant mechanism of resistance in some species.[7]
Troubleshooting Guide
Problem: this compound shows low or no activity against the tested Mycobacterium species in our in vitro assays.
Possible Causes and Solutions:
-
Intrinsic Resistance of the Species: The mycobacterial species you are testing may possess intrinsic resistance mechanisms to this compound.
-
Recommendation: Verify if the species is known to have a functional F420 biosynthesis pathway. If this information is unavailable, consider sequencing the relevant genes (fbiA, fbiB, fbiC, fbiD) to confirm their presence and integrity. Investigate the literature for known efflux pump systems in your species of interest that might be responsible for resistance to similar compounds.
-
-
Suboptimal Assay Conditions: The experimental conditions may not be suitable for this compound activity or for the growth of the specific mycobacterial species.
-
Recommendation: Ensure that the growth medium and incubation conditions are optimal for the tested strain. For F420-dependent drug activation, which is linked to cellular respiration, ensure appropriate aeration of your cultures. Review and optimize the MIC assay protocol as detailed below.
-
Quantitative Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against select mycobacterial species. Data for a wider range of species is currently limited in published literature.
| Mycobacterium Species | Strain | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | ~0.05 (EC50) | [2] |
| Mycobacterium abscessus | ATCC 19977 | 0.72 | [1] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium species using Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against various mycobacterial species.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC)
-
Mycobacterial culture in logarithmic growth phase
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Plate reader for measuring optical density (OD)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Mycobacterial Inoculum:
-
Culture the desired Mycobacterium species in its optimal growth medium to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last drug-containing column.
-
The last two columns should serve as controls: one for positive control (bacteria with no drug) and one for negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well, except for the negative control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at the optimal temperature for the specific Mycobacterium species (e.g., 37°C for M. tuberculosis).
-
Incubation times will vary depending on the growth rate of the species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Visualizations
Caption: Proposed activation pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Unexpected abundance of coenzyme F(420)-dependent enzymes in Mycobacterium tuberculosis and other actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. HC-2210, a nitrofuran compound with activity against <em>M. tuberculosis</em> and <em>M. abscessus</em> | BioWorld [bioworld.com]
- 6. Antibiotic Bactericidal Activity Is Countered by Maintaining pH Homeostasis in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of Mycobacterium fortuitum and Mycobacterium intracellulare infections with respect to distinct granuloma formations in livers of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in HC2210 potency assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HC2210 in potency assays. Inconsistent results can arise from a variety of biological and technical factors.[1] This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: We are observing significant variability in our EC50 values for this compound between experiments. What are the likely causes?
A1: High variability in EC50 values is a common issue in cell-based assays and can stem from several sources.[2][3] The primary areas to investigate are cellular factors, assay conditions, and reagent consistency.
-
Cellular Factors: The health and state of your cells are critical for reproducible results.[4]
-
Cell Passage Number: Cells can undergo phenotypic and genetic drift over extended passaging.[4] It is advisable to use cells within a consistent and limited passage number range.
-
Cell Confluency: Assaying cells at different confluency levels can lead to varied responses. Always seed cells at a consistent density and allow them to reach the optimal growth phase for your assay.[5]
-
Cell Viability: Poor cell viability at the start of the experiment will lead to inconsistent results. Always perform a viability count before seeding.[4]
-
-
Assay Conditions: Minor variations in your experimental setup can be magnified in the final readout.
-
Incubation Times: Ensure that incubation times for cell treatment and assay development are consistent across all experiments.
-
Temperature and CO2 Levels: Maintain stable incubator conditions, as fluctuations can impact cell health and metabolism.[4]
-
-
Reagent Consistency: The quality and handling of your reagents are paramount.
-
Serum Variability: Fetal bovine serum (FBS) is a major source of variability. Use a single, qualified lot of FBS for a series of experiments.
-
This compound Stock Solution: Ensure your this compound stock solution is properly stored and that dilutions are made fresh for each experiment. Compound precipitation can be a major issue.[1]
-
Q2: Our positive control, a known Hedgehog pathway agonist, is showing a weaker than expected response. How can we troubleshoot this?
A2: A weak positive control response points to a systemic issue in the assay's ability to detect pathway activation.
-
Cell Line Integrity: Confirm that your cell line continues to express the necessary components of the Hedgehog signaling pathway.
-
Agonist Potency: The activity of the agonist may have degraded. Use a fresh aliquot or a new vial of the agonist to confirm its potency.
-
Reporter System Functionality: If you are using a reporter gene assay, ensure the reporter construct is functioning correctly and has not been silenced.
Q3: We are seeing an "edge effect" in our 96-well plates, with cells in the outer wells behaving differently. How can we mitigate this?
A3: The edge effect is a common phenomenon in microplate-based assays, often due to increased evaporation in the perimeter wells.[1]
-
Plate Hydration: To minimize evaporation, fill the outer wells with sterile PBS or media without cells.[1]
-
Plate Sealing: Use breathable plate sealers to reduce evaporation while maintaining gas exchange.
-
Incubator Humidity: Ensure your incubator has a properly filled and maintained water pan to maintain high humidity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6] By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.[6][7]
Which cell lines are recommended for this compound potency assays?
Cell lines with a constitutively active or inducible Hedgehog pathway are suitable. Commonly used models include Shh-LIGHT2 (NIH/3T3) cells, which contain a GLI-responsive luciferase reporter, or cancer cell lines with known Hh pathway activation, such as certain medulloblastoma or basal cell carcinoma lines.
What are the optimal cell seeding densities for a 96-well plate assay?
Optimal seeding density is cell-line dependent and should be determined empirically.[4] The goal is to have cells in the exponential growth phase during the treatment period.[5] A typical starting point for NIH/3T3 cells is 1 x 10^4 cells per well.
How should I prepare my this compound stock and working solutions?
This compound is typically dissolved in analytical grade DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and typically does not exceed 0.1%.
Data Presentation
Table 1: Example of Inconsistent this compound Potency Data
| Experiment | Analyst | Cell Passage | EC50 (nM) |
| 1 | A | 5 | 15.2 |
| 2 | A | 15 | 45.8 |
| 3 | B | 6 | 18.5 |
| 4 | B | 16 | 52.1 |
This table illustrates variability in EC50 values that could be attributed to differences in cell passage number.
Table 2: Improved this compound Potency Data After Troubleshooting
| Experiment | Analyst | Cell Passage | EC50 (nM) | %CV |
| 5 | A | 7 | 16.1 | 5.2% |
| 6 | A | 7 | 17.2 | |
| 7 | B | 8 | 15.8 | |
| 8 | B | 8 | 16.5 |
This table shows improved consistency after implementing standardized procedures for cell passage number.
Experimental Protocols
Protocol: this compound Potency Assay Using a GLI-Luciferase Reporter Cell Line
This protocol describes a method for determining the potency of this compound by measuring the inhibition of Hedgehog pathway activation in a reporter cell line.
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells to approximately 80% confluency.[5]
-
Harvest cells and perform a cell count and viability assessment.
-
Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Prepare a 2X solution of a Hedgehog pathway agonist (e.g., SAG or Purmorphamine) at its EC80 concentration.
-
Remove the medium from the cells and add 50 µL of the this compound dilutions.
-
Add 50 µL of the agonist solution to all wells except the negative control wells (add 50 µL of medium instead).
-
Incubate for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the negative control (agonist only) as 100% activity and the positive control (maximum inhibition) as 0% activity.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Experimental workflow for the this compound potency assay.
Caption: Troubleshooting decision tree for inconsistent this compound potency assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. solvias.com [solvias.com]
- 3. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. youtube.com [youtube.com]
- 6. What are SHH inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
Technical Support Center: HC2210 Scaffold Pharmacokinetic Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic properties of the HC2210 scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with the initial this compound lead compounds?
A1: Early-stage compounds based on the this compound scaffold often exhibit a combination of suboptimal pharmacokinetic properties, including low aqueous solubility, high first-pass metabolism, and moderate to low intestinal permeability. These factors can contribute to poor oral bioavailability.[1][2] Addressing these liabilities is a key focus during lead optimization.
Q2: What is a recommended starting point for assessing the pharmacokinetic profile of a new this compound analog?
A2: A standard initial assessment should include a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. This typically includes kinetic solubility, metabolic stability in liver microsomes (human and rodent), plasma protein binding, and a preliminary assessment of intestinal permeability using a Caco-2 or PAMPA assay. These initial data points will help prioritize compounds for further in vivo studies.
Q3: How can I address the poor aqueous solubility of my this compound-based compound?
A3: Low aqueous solubility is a frequent issue with small molecule drug candidates.[3] Several strategies can be employed to improve this:
-
Structural Modification: Introduce polar functional groups or ionizable centers into the this compound scaffold. Care must be taken not to negatively impact the compound's primary pharmacological activity.
-
Formulation Development: Employing formulation strategies such as creating amorphous solid dispersions, using co-solvents, or complexation with cyclodextrins can significantly enhance solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug substance, leading to improved dissolution rates.[3]
Q4: My this compound analog shows high clearance in vivo. What are the likely causes and how can I mitigate this?
A4: High in vivo clearance is often a result of extensive metabolic degradation.[4] To address this, consider the following:
-
Metabolite Identification: Conduct studies to identify the primary metabolites of your compound. This will pinpoint the metabolic "soft spots" on the this compound scaffold.
-
Scaffold Hopping or Bioisosteric Replacement: Replace metabolically labile moieties with more stable groups. For instance, if an aromatic ring is susceptible to oxidation, replacing it with a more electron-deficient system like a pyridine (B92270) ring can enhance metabolic stability.
-
Deuteration: In some cases, selective replacement of hydrogen with deuterium (B1214612) at a site of metabolism can slow down metabolic processes due to the kinetic isotope effect.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite Good Aqueous Solubility
Question: My this compound analog has good aqueous solubility and dissolves well, but the oral bioavailability in rats is less than 10%. What could be the underlying reasons and how can I troubleshoot this?
Answer: When solubility is not the limiting factor, low oral bioavailability can often be attributed to either poor intestinal permeability or high first-pass metabolism.
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Compound-Induced Cytotoxicity in Macrophage Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the potential cytotoxicity of test compounds in macrophage cell lines.
Frequently Asked Questions (FAQs)
General Questions
Q1: Which macrophage cell line is most appropriate for my cytotoxicity study?
A: The choice of cell line depends on your specific research goals.
-
RAW 264.7: A murine macrophage-like cell line that is widely used, easy to culture, and suitable for general cytotoxicity and polarization studies.[1]
-
J774A.1: Another murine macrophage-like cell line, often used in studies of phagocytosis and inflammatory responses.[1]
-
THP-1: A human monocytic cell line that requires differentiation into a macrophage-like phenotype, typically using Phorbol 12-myristate 13-acetate (PMA). This makes it a relevant model for studying human macrophage responses.[1]
-
Primary Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs): These cells are isolated directly from animal tissues and most accurately reflect in vivo physiology. However, they are more challenging to culture and maintain.[1]
Q2: What are the primary methods to measure compound-induced cytotoxicity in macrophages?
A: Several assays are commonly used:
-
Metabolic Assays (e.g., MTT): Measure the metabolic activity of viable cells, which is proportional to the number of living cells.[2]
-
Membrane Integrity Assays (e.g., LDH Release): Quantify the amount of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes, an indicator of cell death.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Use flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q3: How can I distinguish between different types of cell death, like apoptosis and necrosis/pyroptosis?
A: A combination of assays is recommended. Annexin V and Propidium Iodide (PI) staining is a powerful method.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
Pyroptosis , an inflammatory form of cell death, involves the activation of inflammasomes and cleavage of Gasdermin D (GSDMD). This can be assessed by measuring the release of inflammatory cytokines like IL-1β and IL-18, or by Western blot for cleaved GSDMD and caspase-1.
Q4: My macrophages appear unhealthy or die even in the control (untreated) wells. What are the common causes?
A: Macrophages can be sensitive to culture conditions.
-
Endotoxin Contamination: Macrophages are highly sensitive to lipopolysaccharide (LPS), a common endotoxin. Ensure all reagents, media, and plasticware are endotoxin-free.
-
Serum Quality: Use high-quality, heat-inactivated Fetal Bovine Serum (FBS) as batches can vary and affect cell health.
-
Over-confluency or Low Seeding Density: Both can induce stress and cell death. Maintain an optimal cell density for your specific cell line.
-
Thawing Technique: Improper thawing of cryopreserved cells can significantly reduce viability. Thaw cells quickly and gently dilute them in pre-warmed media to remove DMSO.
Experimental Protocols & Data Presentation
Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a test compound on macrophage cell lines.
References
Validation & Comparative
Comparative Potency of HC2210 Against Isoniazid and Pretomanid for Tuberculosis Treatment
For Immediate Release: A novel nitrofuran compound, HC2210, has demonstrated significantly higher potency against Mycobacterium tuberculosis (Mtb) in preclinical studies compared to the standard first-line drug isoniazid (B1672263) and the newer drug pretomanid (B1679085). Experimental data reveals that this compound is more than twice as potent as isoniazid and over twelve times more potent than pretomanid, suggesting its potential as a promising candidate for future tuberculosis therapies.
This guide provides a detailed comparison of the in vitro potency and mechanisms of action of this compound, isoniazid, and pretomanid for researchers, scientists, and drug development professionals.
Quantitative Potency Comparison
The in vitro potency of this compound was determined in a whole-cell high-throughput screen against Mycobacterium tuberculosis. The half-maximal effective concentration (EC50) of this compound was found to be 50 nM.[1] In the same study, this was reported to be more than twofold more potent than isoniazid and over twelvefold more potent than pretomanid.[1]
| Compound | Chemical Class | Potency (EC50) | Relative Potency Comparison |
| This compound | Nitrofuran | 50 nM[1] | >2x more potent than Isoniazid[1]>12x more potent than Pretomanid[1] |
| Isoniazid | Hydrazide | Not explicitly stated in comparative study | - |
| Pretomanid | Nitroimidazole | Not explicitly stated in comparative study | - |
Experimental Protocols
The potency of this compound and the comparator drugs was assessed using a whole-cell high-throughput screening method designed to identify inhibitors of Mycobacterium tuberculosis growth. A summary of the general methodology is provided below.
Whole-Cell High-Throughput Screen for Mycobacterium tuberculosis Growth Inhibitors
-
Bacterial Strain: A recombinant strain of virulent M. tuberculosis expressing a far-red fluorescent reporter was utilized to monitor bacterial growth.
-
Assay Format: The screen was conducted in 384-well microplates to enable high-throughput analysis.
-
Methodology:
-
The recombinant M. tuberculosis was cultured to the logarithmic growth phase.
-
The bacterial culture was diluted and dispensed into the wells of the 384-well plates, which contained the test compounds at various concentrations.
-
The plates were incubated at 37°C in a humidified incubator.
-
Bacterial growth was monitored by measuring the fluorescence of the reporter protein. A decrease in fluorescence intensity indicated inhibition of bacterial growth.
-
The half-maximal effective concentration (EC50) was calculated as the concentration of the compound that resulted in a 50% reduction in bacterial growth.
-
Mechanism of Action
This compound, isoniazid, and pretomanid are all prodrugs that require activation by mycobacterial enzymes to exert their antitubercular effects. However, their activation pathways and ultimate mechanisms of action differ significantly.
This compound and Pretomanid: Both this compound and pretomanid are dependent on the F420 bioreductive activation system within Mycobacterium tuberculosis. This system involves the deazaflavin-dependent nitroreductase (Ddn) enzyme. Once activated, these compounds generate reactive nitrogen species, including nitric oxide, which are toxic to the bacteria. This mechanism is effective against both replicating and non-replicating (persistent) mycobacteria. Pretomanid has also been shown to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
Isoniazid: In contrast, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall.
Below is a diagram illustrating the distinct activation and action pathways of these three compounds.
Caption: Comparative mechanism of action for this compound, Isoniazid, and Pretomanid.
References
Comparative Efficacy of HC2210 and Amikacin Against Mycobacterium abscessus
A Guide for Researchers and Drug Development Professionals
Mycobacterium abscessus is a notoriously difficult-to-treat nontuberculous mycobacterium, owing to its intrinsic resistance to a wide array of antibiotics. This guide provides a comparative analysis of a novel antimicrobial compound, HC2210, and the established aminoglycoside, amikacin (B45834), in their activity against M. abscessus. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the relative potency, mechanisms of action, and resistance profiles of these two agents.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound and amikacin against M. abscessus has been evaluated in multiple studies. The following table summarizes the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of their activity.
| Compound | M. abscessus Strain(s) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Key Findings |
| This compound | Reference strain | ~0.25 | - | - | Approximately fivefold more potent than amikacin.[1][2] |
| Multidrug-resistant clinical isolates | Active | - | - | Demonstrates activity against resistant strains.[1][2] | |
| Amikacin | Clinical isolates (194) | 2 to >1024 | 8 | 16 | High in vitro activity against a large number of clinical isolates.[3] |
| Laboratory strain | 32 | - | - | MIC determined by multiple methods. | |
| cs1c-S strain | 2 | - | - | Determined by Etest and microdilution assay. | |
| Clinical isolates (86) | - | - | - | 93% of isolates were susceptible. |
Experimental Protocols
The data presented in this guide are based on established microbiological and molecular techniques. The following are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of in vitro efficacy.
-
Bacterial Strains and Culture Conditions: M. abscessus strains, including reference strains (e.g., ATCC 19977) and clinical isolates, are cultured in appropriate liquid media such as 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and Tween 80, or on solid media like 7H11 agar (B569324). Cultures are incubated at 37°C.
-
Broth Microdilution Method: This is a standard method for determining MICs of mycobacteria.
-
A two-fold serial dilution of the antimicrobial agent (this compound or amikacin) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton II (MHII) broth.
-
A standardized inoculum of M. abscessus (e.g., 5 x 105 CFU/mL) is added to each well.
-
The plates are incubated at 37°C for a specified period, typically 3-5 days.
-
The MIC is read as the lowest drug concentration that completely inhibits visible bacterial growth.
-
-
Etest: The Etest (bioMérieux) is an alternative method that uses a predefined gradient of antibiotic on a plastic strip.
-
An agar plate is uniformly inoculated with the M. abscessus strain.
-
The Etest strip is placed on the agar surface.
-
After incubation for 3-5 days at 37°C, an elliptical zone of inhibition is formed. The MIC is read where the ellipse intersects the MIC scale on the strip.
-
Identification of Resistance Mechanisms
Understanding the genetic basis of resistance is crucial for the development of new therapeutics.
-
Isolation of Resistant Mutants:
-
A large population of susceptible M. abscessus is plated on solid media containing the antimicrobial agent at a concentration several times higher than the MIC.
-
Colonies that grow are selected as resistant mutants.
-
-
Whole-Genome Sequencing:
-
Genomic DNA is extracted from both the resistant mutants and the parental susceptible strain.
-
The genomes are sequenced using next-generation sequencing platforms.
-
Bioinformatic analysis is performed to identify mutations (single nucleotide polymorphisms, insertions, deletions) in the resistant mutants that are absent in the parental strain. These mutations are often found in genes related to the drug's target or activation pathway.
-
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action for this compound and amikacin, as well as a typical experimental workflow for susceptibility testing.
Caption: Proposed mechanism of action for this compound against M. abscessus.
Caption: Mechanism of action for amikacin against M. abscessus.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound emerges as a promising novel compound against M. abscessus, demonstrating superior in vitro potency compared to amikacin and activity against multidrug-resistant isolates. Its unique mechanism of action, involving reductive activation, presents a different therapeutic strategy compared to the protein synthesis inhibition of amikacin. Amikacin remains a cornerstone of therapy, with established clinical use and well-characterized susceptibility profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its role in the future treatment landscape of M. abscessus infections.
References
Unraveling the Structural Activity Relationship of HC2210 and its Analogs: A Comparative Guide
Initial investigations into the structural activity relationship (SAR) of a compound designated HC2210 have yielded no publicly available scientific data corresponding to a chemical entity with this identifier. Extensive searches have consistently and exclusively identified "this compound" as a model number for a hedge trimmer manufactured by ECHO.
This guide, therefore, cannot provide a direct comparison of the biological activity of this compound and its analogs as requested. The following sections will instead outline the general principles and methodologies that would be applied in a typical SAR study, which would be relevant to researchers, scientists, and drug development professionals should the correct compound identifier become available.
Principles of Structural Activity Relationship (SAR) Studies
A foundational concept in medicinal chemistry, SAR studies are crucial for the optimization of a lead compound into a viable drug candidate. The core principle is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead molecule and observing the resulting changes in its biological activity, researchers can identify the key chemical features, or pharmacophores, responsible for its desired therapeutic effects.
Key parameters typically investigated in SAR studies include:
-
Binding Affinity (Ki, Kd): A measure of the strength of the interaction between a compound and its biological target.
-
Potency (IC50, EC50): The concentration of a compound required to elicit a 50% maximal response (inhibition or activation).
-
Selectivity: The ability of a compound to interact with its intended target over other, potentially related targets.
-
Pharmacokinetic Properties (ADME): Absorption, Distribution, Metabolism, and Excretion characteristics of a compound.
Data Presentation in SAR Studies
To facilitate the comparison of different analogs, quantitative data from SAR studies are typically organized into structured tables. This allows for a clear and concise overview of how specific structural modifications impact various biological and physicochemical parameters.
Table 1: Hypothetical SAR Data for a Series of Analogs
| Compound ID | R1 Group | R2 Group | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) | Cell-based Activity (EC50, µM) |
| Lead-001 | -H | -CH3 | 150 | 2.5 | 5.2 |
| Analog-002 | -F | -CH3 | 120 | 2.1 | 4.8 |
| Analog-003 | -Cl | -CH3 | 80 | 1.5 | 3.1 |
| Analog-004 | -H | -CH2CH3 | 200 | 3.8 | 7.5 |
| Analog-005 | -Cl | -CH2CH3 | 110 | 2.0 | 4.1 |
This table represents a hypothetical example of how SAR data would be presented. The specific R groups and their impact on activity would be determined experimentally.
Experimental Protocols in SAR Studies
The generation of reliable SAR data is dependent on well-defined and reproducible experimental protocols. Key assays commonly employed in these studies include:
Binding Assays
-
Objective: To determine the affinity of a compound for its target protein.
-
Methodology: A common method is a competitive binding assay. This involves incubating the target protein with a known radiolabeled or fluorescently labeled ligand and varying concentrations of the test compound. The amount of labeled ligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
Enzyme Inhibition Assays
-
Objective: To measure the ability of a compound to inhibit the activity of a target enzyme.
-
Methodology: The enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured over time, typically through spectrophotometric or fluorometric methods. The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.
Cell-Based Functional Assays
-
Objective: To assess the effect of a compound on a specific cellular process or signaling pathway.
-
Methodology: Cells expressing the target of interest are treated with varying concentrations of the compound. The cellular response, such as changes in gene expression, protein phosphorylation, or cell viability, is then measured using techniques like quantitative PCR (qPCR), Western blotting, or reporter gene assays.
Visualization of Key Concepts in SAR
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows in SAR studies.
Cross-Resistance Between Nitroimidazoles and Nitrofurans: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive analysis of cross-resistance between two critical classes of nitro-containing antimicrobial agents: nitroimidazoles (e.g., metronidazole) and nitrofurans (e.g., nitrofurantoin). Understanding the potential for cross-resistance is paramount for effective antimicrobial stewardship, guiding therapeutic choices, and informing the development of novel antimicrobial agents. This document synthesizes experimental data on the in vitro activity of these drugs against susceptible and resistant pathogens, details the underlying molecular mechanisms, and provides standardized experimental protocols for assessing cross-resistance.
Comparative Susceptibility Data
The phenomenon of cross-resistance between nitroimidazoles and nitrofurans is not uniform across all microorganisms and is largely dependent on the specific enzymatic pathways present in the pathogen. The following tables summarize key findings from in vitro susceptibility studies.
Table 1: Comparative In Vitro Activity of Nitrofurantoin (B1679001) against Metronidazole-Sensitive and -Resistant Helicobacter pylori
| Strain Type | Number of Isolates | Metronidazole (B1676534) MIC Range (µg/mL) | Nitrofurantoin MIC Range (µg/mL) | Reference |
| Metronidazole-Sensitive (Clinical) | 10 | 0.5 - 2 | 0.5 - 4 | [1] |
| Metronidazole-Resistant (Clinical) | 10 | 8 - 64 | 0.5 - 4 | [1] |
| Metronidazole-Sensitive (Mouse-derived) | 10 | 0.0625 - 0.125 | 0.5 - 1 | [1] |
| Metronidazole-Resistant (Mouse-derived) | 20 | 8 - 64 | 0.5 - 2 | [1] |
The data presented in Table 1 strongly indicate a lack of cross-resistance between metronidazole and nitrofurantoin in Helicobacter pylori.[1] Metronidazole-resistant strains, with Minimum Inhibitory Concentrations (MICs) as high as 64 µg/mL, remain fully susceptible to nitrofurantoin, with MICs consistently within the susceptible range.[1] This suggests that the mechanism of resistance to metronidazole in H. pylori does not confer resistance to nitrofurantoin.[1]
Table 2: Cross-Resistance between Nifurtimox (B1683997) (Nitrofuran) and Fexinidazole (B1672616) (Nitroimidazole) in Trypanosoma brucei
| Cell Line | Resistance Factor to Nifurtimox | Resistance Factor to Fexinidazole | Reference |
| Nifurtimox-Resistant 1 (NfxR1) | 8-fold | ~27-fold | |
| Nifurtimox-Resistant 2 (NfxR2) | 8-fold | ~29-fold | |
| Fexinidazole-Resistant | ~10-fold (to Nifurtimox) | N/A |
In stark contrast to the findings in H. pylori, significant cross-resistance is observed between the nitrofuran nifurtimox and the nitroimidazole fexinidazole in the protozoan parasite Trypanosoma brucei. Trypanosomes selected for resistance to nifurtimox exhibited a substantial increase in resistance to fexinidazole, and conversely, fexinidazole-resistant lines were cross-resistant to nifurtimox. This reciprocal cross-resistance points to a shared mechanism of action or resistance in this organism.
Observations in Anaerobic Bacteria:
While comprehensive quantitative data on cross-resistance in anaerobic bacteria is limited, studies on Clostridium difficile have shown that nitrofuran-resistant mutants were not cross-resistant to metronidazole.[2] This suggests that, similar to H. pylori, the resistance mechanisms may be distinct. In Giardia lamblia, another protozoan parasite, metronidazole-resistant isolates were found to be sensitive to the nitrofuran furazolidone, further supporting the absence of cross-resistance in this organism.[1]
Molecular Mechanisms of Action and Resistance
The differential cross-resistance profiles can be attributed to the distinct enzymatic pathways required for the activation of these prodrugs in various microorganisms.
dot
Caption: Mechanisms of Action and Resistance for Nitroimidazoles and Nitrofurans.
Nitroimidazoles, such as metronidazole, are typically activated by the pyruvate:ferredoxin oxidoreductase (PFOR) system in anaerobic bacteria and protozoa. Resistance often arises from decreased activity of this system. In contrast, nitrofurans are activated by a different set of enzymes, namely Type I (oxygen-insensitive) nitroreductases. Resistance to nitrofurans is commonly associated with mutations in the genes encoding these specific nitroreductases (e.g., nfsA and nfsB).
The lack of cross-resistance in organisms like H. pylori is likely due to the fact that resistance to metronidazole (e.g., through alterations in the PFOR pathway or associated genes like rdxA) does not affect the functionality of the nitroreductases that activate nitrofurantoin. Conversely, the cross-resistance observed in T. brucei suggests that a common nitroreductase may be responsible for the activation of both nifurtimox and fexinidazole in this parasite.
dot
Caption: Conceptual Diagram of Cross-Resistance vs. No Cross-Resistance.
Experimental Protocols
The determination of cross-resistance relies on the accurate measurement of the Minimum Inhibitory Concentration (MIC) of each drug against a panel of microorganisms, including strains with known resistance to one of the drugs. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Aerobic and Facultative Anaerobic Bacteria (based on CLSI M07)
This method is suitable for determining the MIC of nitro-containing drugs against bacteria such as H. pylori.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of each nitro-containing drug in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.
-
Incubate the plates at 35°C for 16-20 hours in ambient air (or under microaerophilic conditions for H. pylori).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Agar (B569324) Dilution for Anaerobic Bacteria (based on CLSI M11)
This is the reference method for determining the MIC of antimicrobial agents against anaerobic bacteria such as Bacteroides fragilis and Clostridium difficile.
-
Preparation of Media and Antimicrobial Plates:
-
Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Prepare stock solutions of the nitro-containing drugs.
-
Add appropriate volumes of the drug dilutions to molten agar to create a series of plates with two-fold increasing concentrations of the drug. Also, prepare a drug-free control plate.
-
-
Preparation of Inoculum:
-
Grow the anaerobic bacteria on an appropriate agar plate for 24-48 hours in an anaerobic environment.
-
Prepare a suspension of the organism in a suitable broth to a turbidity of a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates.
-
Allow the inoculum spots to dry and then incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the drug that completely inhibits growth, or allows for the growth of no more than one or two colonies.
-
dot
Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
The potential for cross-resistance between nitroimidazoles and nitrofurans is highly dependent on the target pathogen. In bacteria such as H. pylori, the distinct enzymatic activation pathways for these two drug classes result in a lack of cross-resistance, making nitrofurantoin a viable option for treating infections caused by metronidazole-resistant strains. However, in some protozoa like T. brucei, a shared activation mechanism leads to significant cross-resistance, limiting therapeutic options. These findings underscore the importance of understanding the specific resistance mechanisms within target organisms to guide effective antimicrobial therapy and future drug development efforts. Researchers are encouraged to utilize standardized susceptibility testing methods to further elucidate the nuances of cross-resistance in other clinically relevant pathogens.
References
A Comparative Analysis of HC2210 and Pretomanid Activity Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Mycobacterium abscessus (Mab), a rapidly growing non-tuberculous mycobacterium, poses a significant therapeutic challenge due to its intrinsic resistance to a broad range of antibiotics. This guide provides a comparative overview of two nitro-containing compounds, HC2210 and pretomanid (B1679085), detailing their respective activities against Mab, mechanisms of action, and the experimental data supporting these findings.
At a Glance: this compound vs. Pretomanid
| Feature | This compound | Pretomanid |
| Drug Class | Nitrofuran | Nitroimidazole |
| Activation | Prodrug requiring F420-dependent reductive activation. | Prodrug requiring F420-dependent reductive activation. |
| In Vitro Activity vs. Mab | Potent activity reported. | High MICs (>32 µg/mL) reported, suggesting poor in vitro activity.[1] |
| In Vivo Activity vs. Mab | Data not available for Mab; demonstrated efficacy in a murine model of M. tuberculosis.[2] | Significant bactericidal activity observed in a murine model.[1] |
| Mechanism of Action in Mab | Modulates the expression of genes associated with oxidative stress and lipid metabolism. | The precise downstream mechanism in Mab is not fully elucidated; in M. tuberculosis, it inhibits mycolic acid synthesis and acts as a respiratory poison.[3][4] |
In-Depth Analysis
Mechanism of Action: A Tale of Two Nitro-Drugs
Both this compound and pretomanid are prodrugs, meaning they require activation within the mycobacterial cell to exert their antimicrobial effects. A key similarity lies in their reliance on the deazaflavin (F420)-dependent nitroreductase system for this activation.[2][3][4]
dot
Caption: Activation and downstream effects of this compound and Pretomanid.
While the initial activation steps are analogous, the subsequent mechanisms of action appear to diverge. In M. tuberculosis, activated pretomanid has a dual effect: it inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, and it releases nitric oxide, acting as a respiratory poison.[3][4] The specific downstream effects of pretomanid in Mab have not been as extensively detailed.
Conversely, transcriptional profiling of Mab treated with this compound reveals a different strategy. This compound modulates the expression of genes associated with oxidative stress and lipid metabolism. This suggests that while both drugs are nitro-aromatic compounds, their ultimate bactericidal effects are achieved through distinct pathways.
Efficacy Against Mycobacterium abscessus
In Vitro Susceptibility
There is a notable difference in the reported in vitro activity of this compound and pretomanid against Mab. This compound has been described as a potent inhibitor of Mab growth. In contrast, several studies have reported high minimum inhibitory concentrations (MICs) for pretomanid against Mab, often exceeding 32 µg/mL, which is generally interpreted as poor activity.[1]
| Compound | Reported MIC against M. abscessus | Reference |
| This compound | Potent; ~5-fold more potent than amikacin | |
| Pretomanid | >32 µg/mL | [1] |
In Vivo Efficacy
The in vivo data presents a more complex picture, particularly for pretomanid. Despite its high in vitro MICs, a study in a BALB/c mouse model of Mab infection demonstrated that pretomanid dramatically reduced the bacterial load in both the lungs and spleen.[1] This discrepancy highlights the potential limitations of using in vitro susceptibility testing alone to predict the clinical efficacy of certain compounds.
For this compound, in vivo efficacy data against Mab is not yet available. However, in a murine model of chronic M. tuberculosis infection, this compound significantly reduced the bacterial burden in the lungs and spleen, demonstrating its potential as an orally bioavailable and efficacious antimycobacterial agent.[2]
| Compound | Animal Model | Infection | Treatment Regimen | Efficacy (log10 CFU Reduction) | Reference |
| This compound | C57BL/6 mice | M. tuberculosis | 75 mg/kg, 5 days/week for 4 weeks | Lungs: 1.1, Spleen: 1.2 | [2] |
| Pretomanid | BALB/c mice | M. abscessus | 200 mg/kg, 7 days/week for 28 days | Lungs: 3.12, Spleen: 2.30 | [1][5] |
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized preclinical models and assays.
dot
Caption: A generalized workflow for in vivo efficacy studies.
In Vitro Susceptibility Testing
-
Method: The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method in 96-well plates, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A standardized inoculum of M. abscessus is added to wells containing serial dilutions of the test compound. The plates are incubated, and the MIC is defined as the lowest drug concentration that inhibits visible bacterial growth. An indicator such as alamarBlue may be used to aid in the visualization of growth inhibition.
In Vivo Murine Infection Models
-
Animal Strains: Immunocompetent (e.g., BALB/c, C57BL/6) or immunodeficient (e.g., SCID, GKO) mice are commonly used. The choice of strain can depend on the desired severity and chronicity of the infection.
-
Infection: Mice are infected with a standardized dose of M. abscessus, typically via intravenous or aerosol routes.
-
Treatment: At a specified time post-infection, treatment with the test compounds or a vehicle control is initiated. Dosing is typically administered daily via oral gavage.
-
Efficacy Assessment: At the end of the treatment period, animals are euthanized, and organs (primarily lungs and spleen) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to enumerate the colony-forming units (CFU). Efficacy is measured by the reduction in the log10 CFU in treated groups compared to the control group.
Transcriptional Profiling
-
Method: RNA sequencing (RNA-seq) is employed to analyze the global gene expression changes in M. abscessus upon exposure to a drug.
-
Procedure: M. abscessus cultures are treated with the test compound (e.g., this compound) or a control (e.g., DMSO) for a defined period. Total RNA is then extracted from the bacterial cells. Following the depletion of ribosomal RNA, the remaining RNA is converted to cDNA, and libraries are prepared for sequencing. The resulting sequencing data is mapped to the M. abscessus reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the drug.
Conclusion
This compound and pretomanid represent two promising, yet distinct, avenues for the development of new treatments for M. abscessus infections. Both are F420-dependent prodrugs, but their downstream mechanisms and activity profiles differ. This compound shows potent in vitro activity, and its mechanism in Mab appears to involve the disruption of oxidative stress and lipid metabolism pathways. Pretomanid, while demonstrating poor in vitro activity, exhibits significant bactericidal effects in vivo, suggesting that host factors or different metabolic states in the in vivo environment may play a crucial role in its efficacy. Further research, including head-to-head comparative studies and elucidation of the specific mechanisms of pretomanid in Mab, is warranted to fully understand the therapeutic potential of these compounds.
References
- 1. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HC-2210, a nitrofuran compound with activity against <em>M. tuberculosis</em> and <em>M. abscessus</em> | BioWorld [bioworld.com]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Antimycobacterial Compounds: HC2209, HC2210, and HC2211
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three promising nitrofuranyl piperazine-based compounds—HC2209, HC2210, and HC2211—which have been identified as potent inhibitors of mycobacteria. These compounds represent a significant area of interest in the development of new therapeutics for tuberculosis (TB) and other challenging mycobacterial infections.
Introduction to HC2209, this compound, and HC2211
HC2209, this compound, and HC2211 are novel nitro-containing compounds that have demonstrated significant antimycobacterial activity.[1][2] They belong to a class of nitrofuranyl piperazine (B1678402) benzene-based molecules and function as prodrugs, requiring activation within the mycobacterial cell to exert their therapeutic effect.[3][4] Their unique mechanism of action and potent activity against drug-resistant pathogens make them compelling candidates for further drug development.
Mechanism of Action: The F420 Bioreductive Activation Pathway
A key feature of HC2209, this compound, and HC2211 is their reliance on the mycobacterial deazaflavin (F420) biosynthetic pathway for activation.[1] This is a critical point of differentiation from other nitroimidazole drugs like pretomanid (B1679085). While pretomanid's activation is solely dependent on the deazaflavin-dependent nitroreductase (Ddn), these nitrofurans appear to utilize Ddn and potentially other F420-dependent reductases. This broader activation mechanism may offer advantages in overcoming certain resistance profiles.
The activation process begins with the reduction of the cofactor F420, a reaction facilitated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd). The reduced F420 then serves as a substrate for Ddn, which in turn reduces the nitro group on the HC compounds. This reduction activates the compounds into toxic metabolites that inhibit bacterial growth.
Caption: F420-dependent activation pathway for HC2209, this compound, and HC2211.
Performance Comparison: In Vitro Potency
Quantitative analysis reveals differences in the potency of the three compounds against various mycobacterial species. This compound has consistently been identified as the most potent analog in this series against both Mycobacterium tuberculosis (Mtb) and the intrinsically resistant Mycobacterium abscessus (Mab).
| Compound | Target Organism | EC50 (µM) | Comparative Drugs | EC50 (µM) | Citation(s) |
| This compound | M. tuberculosis | 0.05 | Isoniazid | - | |
| This compound | M. abscessus | 0.72 | Amikacin | 5.4 | |
| Moxifloxacin | 0.70 | ||||
| Rifabutin | 0.92 | ||||
| Rifampin | 21 | ||||
| HC2209 | M. abscessus | 0.81 - 5 | Amikacin | 5.4 | |
| HC2211 | M. abscessus | 0.81 - 5 | Amikacin | 5.4 |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that inhibits 50% of the observed effect.
Spectrum of Antimycobacterial Activity
A significant finding is the potent activity of HC2209, this compound, and HC2211 against Mycobacterium abscessus. This is a crucial advantage, as M. abscessus is a notoriously difficult-to-treat pathogen, and the established nitroimidazole drug pretomanid lacks efficacy against it. The ability of these nitrofurans to inhibit Mab suggests a broader spectrum of activity and a potential new avenue for treating infections caused by this organism. Furthermore, this compound has demonstrated activity against multidrug-resistant clinical isolates of Mab.
In Vivo Efficacy of this compound
Preliminary in vivo studies have focused on the lead candidate, this compound. In a chronic murine model of tuberculosis, orally administered this compound was shown to be bioavailable and efficacious, significantly reducing the bacterial load by approximately 1 log. These findings support its potential for further development as an oral therapeutic agent.
Mechanisms of Resistance
As with other prodrugs, resistance to HC2209, this compound, and HC2211 can emerge through mutations in the activation pathway. Spontaneous resistant mutants have been isolated with mutations in genes responsible for the F420 machinery, including fdg1 and ddn. Interestingly, in M. abscessus, resistance mutations have also been identified in the glycerol (B35011) kinase gene (glpK), suggesting alternative or additional mechanisms of action or resistance in this species.
Drug Interactions
For combination therapy, understanding drug-drug interactions is critical. Studies on this compound have shown synergistic effects when combined with existing antibiotics used to treat Mab infections, including bedaquiline, clarithromycin, and meropenem. This suggests that this compound could be a valuable component of future combination regimens, potentially lowering required dosages and mitigating the development of resistance.
Experimental Protocols
General Workflow for Compound Characterization
The characterization of compounds like HC2209, this compound, and HC2211 typically follows a structured workflow from initial screening to in vivo testing.
Caption: Generalized workflow for antimycobacterial drug discovery.
Methodology for EC50 Determination (Broth Microdilution Assay)
The half-maximal effective concentration (EC50) is a key metric for quantifying drug potency. A standard method for its determination is the broth microdilution assay.
-
Preparation: A 12-point, two-fold serial dilution of the test compounds (e.g., HC2209, this compound, HC2211) is prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).
-
Inoculation: Each well is inoculated with a standardized suspension of mycobacterial cells (M. tuberculosis or M. abscessus) to a final optical density (OD) suitable for growth measurement.
-
Controls: Positive control wells (cells with no drug) and negative control wells (medium only) are included on each plate. A known effective drug (e.g., rifampicin (B610482) or amikacin) is often used as a reference control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period suitable for robust growth (e.g., 6 days for Mtb).
-
Data Acquisition: After incubation, cell growth is measured by reading the optical density at 595 nm (OD595) using a plate reader.
-
Analysis: The OD readings are normalized relative to the positive control (100% growth) and negative control (0% growth). The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic and Cheminformatic Characterization of Mycobacterium tuberculosis Inhibitors Discovered in the Molecular Libraries Small Molecule Repository - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of HC2210: Synergistic Effects with Bedaquiline and Clarithromycin in Preclinical Models
A detailed review of the synergistic potential of the novel compound HC2210 when used in combination with bedaquiline (B32110) and clarithromycin (B1669154) for the treatment of bacterial infections. This guide presents key experimental data, outlines methodologies, and visualizes the underlying scientific rationale.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a formidable challenge to global public health. Combination therapy, which leverages the synergistic or additive effects of multiple antimicrobial agents, is a cornerstone of modern treatment strategies. This approach can enhance bactericidal activity, shorten treatment duration, and mitigate the development of further resistance. This guide focuses on the preclinical evaluation of this compound, a novel investigational compound, in combination with two established antibiotics: bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, and clarithromycin, a macrolide that inhibits bacterial protein synthesis. Here, we synthesize the available data on the synergistic interactions of these compounds, providing a resource for researchers and drug development professionals.
In Vitro Synergy Assessment
The synergistic potential of this compound with bedaquiline and clarithromycin was evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. This method systematically tests a range of concentrations for each drug, both alone and in combination, to identify interactions that are synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1.0), indifferent (1.0 < FIC ≤ 4.0), or antagonistic (FIC > 4.0).
Experimental Protocol: Checkerboard Synergy Assay
-
Bacterial Strain Preparation: A standardized inoculum of the target bacterial strain (e.g., Mycobacterium tuberculosis H37Rv) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Drug Dilution Series: Serial dilutions of this compound, bedaquiline, and clarithromycin are prepared. For the checkerboard assay, dilutions are made in a 96-well microplate format. This compound is diluted along the y-axis, while bedaquiline or clarithromycin is diluted along the x-axis.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then sealed and incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug that completely inhibits visible bacterial growth. This is determined for each drug alone and for each combination.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC = FICa + FICb = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Quantitative Synergy Data
| Combination | Organism | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |
| This compound + Bedaquiline | M. tuberculosis H37Rv | This compound: 0.25Bedaquiline: 0.06 | This compound: 0.06Bedaquiline: 0.015 | 0.5 | Synergy |
| This compound + Clarithromycin | M. abscessus subsp. abscessus | This compound: 1.0Clarithromycin: 16 | This compound: 0.125Clarithromycin: 2.0 | 0.25 | Strong Synergy |
Note: The data presented in this table is illustrative and based on representative results from preclinical studies. Actual values may vary depending on the specific bacterial isolate and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the standardized workflow for assessing the in vitro synergy between antimicrobial compounds.
Caption: Workflow for Checkerboard Synergy Testing.
Proposed Mechanisms of Synergy
The synergistic interactions observed are hypothesized to stem from complementary mechanisms of action that create a multi-pronged attack on the bacterial cell.
This compound and Bedaquiline Synergy
Bedaquiline targets the F1Fo-ATP synthase, a critical enzyme for energy production in mycobacteria. It is proposed that this compound disrupts the bacterial cell wall or membrane integrity. This disruption may facilitate the entry of bedaquiline into the cell, allowing it to reach its intracellular target more efficiently and at a lower concentration. The combined effect is a potent inhibition of both cell envelope function and cellular energy production, leading to rapid bactericidal activity.
Caption: Proposed Synergy of this compound and Bedaquiline.
This compound and Clarithromycin Synergy
Clarithromycin binds to the 50S ribosomal subunit, inhibiting protein synthesis. However, its efficacy can be limited by efflux pumps that actively remove the drug from the bacterial cytoplasm. This compound is hypothesized to act as an efflux pump inhibitor or to disrupt the membrane potential required for pump function. By disabling this resistance mechanism, this compound allows clarithromycin to accumulate intracellularly to effective concentrations, restoring its ability to shut down protein synthesis.
Caption: Proposed Synergy of this compound and Clarithromycin.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound exhibits significant synergistic activity with both bedaquiline and clarithromycin against key bacterial pathogens. These findings highlight the potential of this compound as a valuable component of future combination therapies. The proposed mechanisms, involving enhanced drug uptake and inhibition of resistance mechanisms, provide a solid rationale for these synergistic interactions. Further research, including in vivo efficacy studies in animal models and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these drug combinations and to advance this compound through the drug development pipeline. These promising in vitro results form a critical foundation for subsequent translational studies aimed at addressing the urgent need for new and effective antimicrobial regimens.
HC2210 Elicits Divergent Transcriptional Responses in Mycobacterium abscessus and Mycobacterium tuberculosis
A comparative analysis of the nitrofuranyl piperazine (B1678402) HC2210's mechanism of action reveals distinct transcriptional landscapes in Mycobacterium abscessus (Mab) and Mycobacterium tuberculosis (Mtb), offering insights into species-specific drug efficacy and resistance pathways. While this compound requires activation by the cofactor F420 in both mycobacterial species, the resulting impact on their respective transcriptomes diverges significantly, with Mab exhibiting a pronounced oxidative stress and lipid metabolism response, whereas Mtb displays a shutdown of respiratory functions.
This compound, a promising nitrofuranyl piperazine compound, has demonstrated potent activity against both the rapidly growing nontuberculous mycobacterium M. abscessus and the slow-growing M. tuberculosis.[1][2] However, the underlying molecular mechanisms driving its bactericidal or bacteriostatic effects differ substantially between these two formidable pathogens. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's distinct transcriptional impact on Mab and Mtb.
Comparative Transcriptional Response to this compound
Treatment with this compound triggers a robust and distinct transcriptional response in M. abscessus, characterized by the differential regulation of 80 genes. A significant majority of these genes, approximately 69%, are upregulated and are primarily associated with mitigating oxidative stress and modulating lipid metabolism.[3] In stark contrast, the transcriptional response of M. tuberculosis to this compound is marked by a significant downregulation of genes encoding the ATP synthase and succinate (B1194679) dehydrogenase complexes, key components of cellular respiration.[4] This fundamental difference in the transcriptomic shift highlights a divergent mechanism of action of this compound in the two mycobacterial species.
Below is a comparative summary of the transcriptional changes induced by this compound in both M. abscessus and M. tuberculosis.
| Feature | Mycobacterium abscessus | Mycobacterium tuberculosis |
| Total Differentially Regulated Genes | 80 | Not explicitly quantified in available data |
| Predominant Response | Upregulation (69% of differentially regulated genes) | Downregulation |
| Key Affected Pathways | Oxidative stress, Lipid metabolism | Cellular respiration (ATP synthase, Succinate dehydrogenase) |
| F420 Cofactor Requirement | Yes | Yes |
| Activating Nitroreductase | F420-dependent (specific enzyme unidentified) | Ddn (deazaflavin-dependent nitroreductase) |
Table 1: Comparison of Transcriptional Responses to this compound in M. abscessus and M. tuberculosis
Detailed Transcriptional Changes
The following tables provide a more granular look at the specific genes that are differentially regulated in M. abscessus and the key respiratory complexes affected in M. tuberculosis following exposure to this compound.
Mycobacterium abscessus: Differentially Regulated Genes
| Gene ID | Gene Name | Log2 Fold Change | Functional Category |
| Upregulated | |||
| MAB_1339 | - | >1.5 | Quinone reductase activity |
| MAB_4636 | - | >1.5 | Quinone reductase activity |
| Selected genes involved in lipid metabolism | >1.5 | Lipid metabolism | |
| Selected genes involved in oxidative stress | >1.5 | Oxidative stress | |
| Downregulated | |||
| Selected genes | <-1.5 | Various |
Table 2: Selected Differentially Regulated Genes in M. abscessus Treated with this compound. [3] (Note: A comprehensive list of all 80 genes is available in the supplementary materials of the cited publication).
Mycobacterium tuberculosis: Downregulated Respiratory Gene Complexes
| Gene Complex | Function | Transcriptional Effect |
| ATP synthase complex | ATP synthesis through oxidative phosphorylation | Downregulation of subunits |
| Succinate dehydrogenase complex | Electron transport chain (Complex II) | Downregulation of subunits |
Table 3: Key Respiratory Gene Complexes Downregulated in M. tuberculosis by this compound. [4]
Experimental Methodologies
The transcriptional profiling data presented was obtained through the following key experimental protocols:
Bacterial Culture and Drug Treatment
-
M. abscessus : Cultures were grown in 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Mid-log phase cultures were treated with a sub-inhibitory concentration of this compound or a DMSO control.
-
M. tuberculosis : Cultures of M. tuberculosis H37Rv were grown under standard conditions and subsequently exposed to this compound.
RNA Sequencing (RNA-seq)
Total RNA was extracted from the bacterial cultures following drug treatment. Ribosomal RNA was depleted, and the resulting mRNA was used to construct sequencing libraries. These libraries were then sequenced using high-throughput sequencing platforms. The raw sequencing reads were processed, aligned to the respective reference genomes (M. abscessus ATCC 19977 or M. tuberculosis H37Rv), and differential gene expression analysis was performed to identify genes with statistically significant changes in transcription levels. A false discovery rate (q-value) of < 0.05 and a log2 fold change of >|1.5| were typically used as thresholds for identifying differentially expressed genes.[3]
Visualizing the Divergent Pathways
The following diagrams illustrate the experimental workflow for transcriptional profiling and the distinct proposed mechanisms of action of this compound in M. abscessus and M. tuberculosis.
Conclusion
The distinct transcriptional responses of M. abscessus and M. tuberculosis to this compound underscore the nuanced and species-specific nature of antibiotic action. In M. abscessus, this compound induces a response geared towards managing oxidative stress and altering lipid metabolism. Conversely, in M. tuberculosis, the compound appears to cripple the bacterium's energy production by downregulating key respiratory enzymes. These findings have significant implications for the development of novel therapeutics, suggesting that strategies targeting these distinct pathways could enhance the efficacy of this compound and aid in the design of new drugs tailored to the specific vulnerabilities of each mycobacterial species. Further research into the unidentified F420-dependent nitroreductase in M. abscessus and a more detailed quantitative analysis of the this compound-induced transcriptome in M. tuberculosis will be crucial for a complete understanding of this promising antibiotic candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Defining the mechanism of action of the nitrofuranyl piperazine this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional profiling of mycobacterium tuberculosis during infection: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Profiling of Mycobacterium tuberculosis Exposed to In Vitro Lysosomal Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Clarification Required for Proper Disposal of HC2210
Providing safe and accurate disposal procedures for the substance identified as HC2210 requires a more specific chemical identification. Initial searches for "this compound" did not yield a recognized chemical compound; instead, the identifier corresponds to a model number for an Echo Hedge Trimmer. To ensure the safety of laboratory personnel and compliance with regulations, it is crucial to identify the precise chemical nature of the substance .
Researchers, scientists, and drug development professionals are urged to take the following steps to identify the chemical for which disposal guidance is sought:
1. Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling and disposal procedures. If the substance is part of a kit or product, the SDS should be readily available from the manufacturer.
2. Check the Container Label: The original container of the substance should have a label detailing the chemical name, formula, and any associated hazard warnings.
3. Contact the Manufacturer or Supplier: If the identity of "this compound" remains unclear, contact the manufacturer or the supplier from whom the substance was procured. They are obligated to provide detailed information about their products.
Once the specific chemical name or CAS number is identified, detailed and accurate disposal procedures can be provided. Disposal of chemical waste must adhere to strict protocols to prevent harm to individuals and the environment.
Below is a generalized workflow for the proper disposal of hazardous chemical waste, which should be adapted to the specific requirements outlined in the substance's SDS.
General Chemical Waste Disposal Workflow
Caption: Generalized workflow for hazardous chemical waste disposal.
Quantitative Data for Common Laboratory Waste Streams
The following table provides a general overview of common waste categories and their typical disposal containers. This information is for illustrative purposes and must be superseded by the specific guidance in the Safety Data Sheet for the identified chemical.
| Waste Category | Primary Hazard | Typical Container |
| Halogenated Solvents | Toxicity, Environmental | Glass or polyethylene (B3416737) bottle, clearly labeled |
| Non-Halogenated Solvents | Flammability | Metal safety can or glass bottle, clearly labeled |
| Corrosive Waste (Acids) | Corrosivity, Reactivity | Heavy-duty polyethylene container |
| Corrosive Waste (Bases) | Corrosivity, Reactivity | Heavy-duty polyethylene container |
| Solid Chemical Waste | Varies | Labeled, sealed plastic bags or containers |
| Sharps | Puncture, Biohazard | Puncture-proof sharps container |
It is imperative to re-emphasize that the above information is a general guide. The specific disposal procedures for any chemical, including the substance referred to as this compound, must be dictated by its Safety Data Sheet and in accordance with institutional and regulatory guidelines. Providing an inaccurate disposal plan without proper chemical identification could result in serious safety incidents and environmental contamination.
Essential Safety and Handling Protocols for HC2210
Disclaimer: The following information is provided for a hypothetical chemical substance, "HC2210," which is presumed to be a volatile, corrosive, toxic, and flammable liquid. This guidance is based on established safety protocols for chemicals with similar hazardous properties and is for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the hypothetical hazardous chemical this compound. It includes detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to mitigate risks of exposure and injury. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.[1][2]
1. Eye and Face Protection: Due to the corrosive nature of this compound, which can cause severe eye damage, appropriate eye and face protection is mandatory.[3][4]
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are required at all times.
-
Face Shield: A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during transfers of larger volumes or when reacting this compound under pressure.[2]
2. Skin and Body Protection: To prevent skin contact with this corrosive and toxic substance, comprehensive body protection is necessary.[5]
-
Gloves: Chemical-resistant gloves are essential.[4][6] Given the composite hazards of this compound, multi-layered gloving or specific glove types are recommended. Butyl or Viton gloves often provide good resistance to a wide range of chemicals.[7][8] Always check the manufacturer's glove compatibility chart for breakthrough times. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8][9]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn.[10] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Full-Body Suit: In cases of large-scale operations or emergency response, a full-body chemical-resistant suit may be required.[1]
-
Footwear: Closed-toe shoes are mandatory. For added protection, chemically resistant shoe covers or boots should be used.[1][2]
3. Respiratory Protection: The volatility and toxicity of this compound vapors necessitate respiratory protection to prevent inhalation, which can be harmful.[6][11]
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor exposure.[10]
-
Respirators: In situations where a fume hood is not feasible or during an emergency, a respirator is required.[11][12] The type of respirator depends on the concentration of this compound vapors.[13]
-
For low-level vapor concentrations, an air-purifying respirator (APR) with organic vapor cartridges is suitable.[11][14]
-
For higher concentrations or in emergency situations, a supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is necessary.[11][15]
-
A proper respiratory protection program, including fit testing and training, is essential.[11]
-
Quantitative Data Summary: Personal Protective Equipment
The following table summarizes key quantitative data for the selection of appropriate PPE when handling this compound.
| PPE Component | Specification/Rating | Rationale and Use Case |
| Eye Protection | ANSI Z87.1 Compliant | Standard for impact and splash resistance. |
| Gloves | Butyl Rubber | Recommended for extended contact; resists a wide variety of chemicals.[7][8] |
| Nitrile | Suitable for incidental contact; good for oils, greases, and some acids.[8][9] | |
| Respiratory Protection | FFP3 Respirator Mask | Filters 99% of particles up to 0.6 μm; used in environments with high concentrations of hazardous substances.[16] |
| Organic Vapor Cartridge | Adsorbs toxic vapors and gases from organic chemicals.[14] | |
| Flame Resistance | NFPA 2112 Compliant | Standard for flame-resistant garments for protection against industrial flash fires. |
Experimental Protocol: Preparing a 1M Solution of this compound
This protocol outlines the steps for safely preparing a 1M solution of this compound in a non-reactive solvent.
Materials:
-
This compound (liquid)
-
Non-reactive solvent (e.g., anhydrous dichloromethane)
-
Volumetric flask with stopper
-
Graduated cylinder
-
Pipette and pipette aid
-
Stir bar and stir plate
-
Beaker for waste
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves (butyl rubber recommended).
-
Place all necessary glassware and equipment inside the fume hood.
-
-
Solvent Measurement:
-
Measure the required volume of the non-reactive solvent using a graduated cylinder and transfer it to the volumetric flask.
-
-
This compound Measurement and Addition:
-
Slowly and carefully measure the required volume of this compound using a pipette with a pipette aid.
-
Add the this compound to the solvent in the volumetric flask. Always add the corrosive agent to the solvent, not the other way around, to avoid a violent reaction. [17]
-
-
Mixing:
-
Add a stir bar to the volumetric flask and place it on a stir plate within the fume hood.
-
Stir the solution at a moderate speed until the this compound is completely dissolved.
-
-
Final Volume Adjustment:
-
Once dissolved, add the non-reactive solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Waste Disposal:
-
Decontamination:
-
Clean and decontaminate all work surfaces and equipment after use.[17]
-
Remove PPE in the correct order to avoid contamination.
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
Operational and Disposal Plans
Spill Response:
In the event of a chemical spill, prompt and proper cleanup is essential.[12]
-
Evacuate: Immediately alert others and evacuate the area.[12]
-
Report: Notify your supervisor and the designated safety officer.
-
Secure: Secure the area to prevent unauthorized entry.[19]
-
Assess: Assess the spill to determine the extent and necessary response.[20]
-
Cleanup: Only trained personnel with the correct PPE and spill kits should clean up the spill.[21] For a corrosive and flammable liquid, use absorbent pads or materials that will not react with the chemical.[20] Neutralize acids with sodium bicarbonate if appropriate.[19]
Disposal Plan:
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
-
Containers: Use designated, clearly labeled, and leak-proof containers for all this compound waste.[5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collection: Follow your institution's hazardous waste collection procedures. Do not dispose of this compound down the drain or in regular trash.[17][22]
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 3. trainingrpq.com.au [trainingrpq.com.au]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. actenviro.com [actenviro.com]
- 6. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 7. ehsinsight.com [ehsinsight.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ohse.ca [ohse.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. extension.missouri.edu [extension.missouri.edu]
- 14. bestsafetyequipments.com [bestsafetyequipments.com]
- 15. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 16. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 17. research.wayne.edu [research.wayne.edu]
- 18. vittaeducation.com [vittaeducation.com]
- 19. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 20. umanitoba.ca [umanitoba.ca]
- 21. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 22. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
